2,3,3',5',6-Pentachlorobiphenyl
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)11-9(15)1-2-10(16)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFMDPEJCJZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074198 | |
| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-10-5 | |
| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P780301P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-Depth Technical Guide to the Synthesis and Purification of 2,3,3',5',6-Pentachlorobiphenyl (PCB-119) for Research Applications
This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of 2,3,3',5',6-Pentachlorobiphenyl, also known as PCB-119. Intended for researchers, scientists, and professionals in drug development, this document details robust methodologies, explains the rationale behind experimental choices, and offers insights to ensure the production of high-purity PCB-119 for scientific investigation.
Introduction
Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that have been the subject of extensive research due to their persistence in the environment and potential health effects. 2,3,3',5',6-Pentachlorobiphenyl (PCB-119) is a specific congener within this class. The availability of pure, individual PCB congeners is crucial for toxicological studies, the development of analytical standards, and research into their metabolic pathways and environmental fate. This guide focuses on a reproducible and well-documented approach to the synthesis and purification of PCB-119, emphasizing safety, purity, and analytical validation.
Strategic Approach to Synthesis: The Suzuki-Miyaura Coupling
While several methods exist for the synthesis of PCBs, the Suzuki-Miyaura cross-coupling reaction is often favored due to its high selectivity, good to excellent yields, and the use of less toxic starting materials compared to traditional methods like the Cadogan reaction.[1][2] The Suzuki coupling involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[1][3]
For the synthesis of the asymmetrically substituted 2,3,3',5',6-Pentachlorobiphenyl, a strategic disconnection approach points to the coupling of a di-chlorinated phenylboronic acid with a tri-chlorinated aryl halide, or vice-versa. A plausible and effective route is the coupling of 2,5-dichlorophenylboronic acid with 1-bromo-2,3,5-trichlorobenzene .
Causality of Reagent Selection
The choice of a brominated aryl halide over a chlorinated one is deliberate. The carbon-bromine bond is generally more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, which often requires more specialized and sensitive catalyst systems. This difference in reactivity allows for more reliable and efficient coupling under standard Suzuki conditions. The use of a boronic acid provides a stable and easily handleable source of the second aryl group.
Detailed Experimental Protocol: Synthesis of PCB-119
This protocol is adapted from established procedures for the synthesis of structurally similar PCB congeners.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,5-Dichlorophenylboronic acid | ≥98% | Commercially available |
| 1-Bromo-2,3,5-trichlorobenzene | ≥98% | Commercially available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially available |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially available |
| Toluene | Anhydrous, ≥99.8% | Commercially available |
| Ethanol | Reagent grade | Commercially available |
| Deionized Water | ||
| Celite® | Commercially available | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available |
Step-by-Step Synthesis Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,5-dichlorophenylboronic acid (1.0 equivalents), 1-bromo-2,3,5-trichlorobenzene (1.1 equivalents), and toluene (20 mL).
-
Degassing: Stir the mixture for 15 minutes under a gentle stream of nitrogen to ensure an inert atmosphere.
-
Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and a 2 M aqueous solution of sodium carbonate (2.5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Figure 1: Workflow for the synthesis of 2,3,3',5',6-Pentachlorobiphenyl (PCB-119).
Purification of 2,3,3',5',6-Pentachlorobiphenyl
The crude product from the Suzuki coupling will likely contain unreacted starting materials, homo-coupled byproducts, and residual palladium catalyst.[5] Column chromatography is an effective method for isolating the desired PCB-119.
Purification Protocol:
-
Column Preparation: Prepare a silica gel column using a suitable eluent system, such as hexane or a hexane:dichloromethane gradient.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry-loaded sample to the top of the column.
-
Elution: Elute the column with the chosen solvent system. PCBs are relatively non-polar, so they will elute with non-polar solvents.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC or GC-MS to identify those containing the pure PCB-119.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,3,3',5',6-Pentachlorobiphenyl.
Figure 2: Purification workflow for 2,3,3',5',6-Pentachlorobiphenyl (PCB-119).
Analytical Characterization and Quality Control
The identity and purity of the synthesized PCB-119 must be rigorously confirmed using appropriate analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the primary technique for the identification and quantification of PCBs.
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | 50 °C (hold 3 min), then ramp to 280 °C at 10 °C/min (hold 6 min) |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Safety and Handling of Polychlorinated Biphenyls
PCBs are classified as persistent organic pollutants and are known to be toxic. Therefore, all handling and synthesis of PCBs must be conducted with strict adherence to safety protocols.
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Engineering Controls: All work should be performed in a certified chemical fume hood with adequate ventilation.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves at all times.
-
Waste Disposal: All PCB-contaminated waste, including solvents, glassware, and PPE, must be disposed of as hazardous waste according to institutional and regulatory guidelines.
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Spill Response: Have a spill kit readily available and be familiar with the procedures for cleaning up PCB spills.
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis and purification of 2,3,3',5',6-Pentachlorobiphenyl (PCB-119). By employing the Suzuki-Miyaura coupling reaction and following the outlined purification and analytical procedures, researchers can obtain high-purity PCB-119 for their studies. The emphasis on understanding the rationale behind the experimental choices and strict adherence to safety protocols will ensure the successful and safe execution of this synthesis.
References
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Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-43. [Link]
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Shaikh, N. S., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4205-4211. [Link]
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Unknown. (n.d.). † 1H-NMR and 13C-NMR Spectra. Unknown Source. [Link]
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Joshi, S. N., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2011(7), 1045-1054. [Link]
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Kania-Korwel, I., et al. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 56(6), 543-51. [Link]
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PubChem. (n.d.). 2,3',4,5',6-Pentachlorobiphenyl. National Center for Biotechnology Information. [Link]
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Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
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Shaikh, N. S., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. University of Kentucky X-Ray Crystallography Facility. [Link]
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Atta-ur-Rahman. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF. [Link]
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Sundström, G. (1973). Polychlorinated biphenyls part 2, synthesis of some tetra-. SciSpace. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
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Kania-Korwel, I., et al. (2017). Enantiomeric Fractions Reveal Differences in the Atropselective Disposition of 2,2′,3,5′,6-Pentachlorobiphenyl (PCB 95) in Wildtype, Cyp2abfgs-Null, and CYP2A6-Humanized Mice. Environmental Health Perspectives, 125(7), 077005. [Link]
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Kitano, R., et al. (n.d.). An analytical method for environmental pollutants using GC×GC-MS/MS with ultra-fast MRM switching mode Dioxin. Shimadzu. [Link]
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Unknown. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Unknown Source. [Link]
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Shimadzu. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Shimadzu. [Link]
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G. M. Rishton, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 724-732. [Link]
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Toledo, V. V., et al. (2015). Screening method for rapid determination of polychlorinated biphenyls in transformer oil by liquid-liquid extraction and gas chromatography-mass spectrometry. Journal of the Chilean Chemical Society, 60(2), 2938-2941. [Link]
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Kolehmainen, E., et al. (2002). Synthesis, Structures and Spectroscopy of Polychlorinated Dihydrocamphenes. An Experimental and Theoretical Study. ResearchGate. [Link]
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Waligorski, P., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(16), 3719. [Link]
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Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Scilit. [Link]
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Unknown. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Unknown Source. [Link]
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Li, S., et al. (2024). Liquid-liquid extraction of 3,3'-dichlorobiphenyl (PCB11) and its hydroxylated metabolites from animal blood/serum. Protocols.io. [Link]
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Edirisinghe, L. (2026). Synthesis of Precursors of Cycloparaphenylenes Using Ullmann Coupling. ResearchGate. [Link]
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Saha, B., et al. (2011). Ligand-free palladium catalyzed Ullmann biaryl synthesis: 'household' reagents and mild reaction conditions. Green Chemistry, 13(6), 1545-1549. [Link]
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Velocity Scientific Solutions. (n.d.). Polychlorinated Biphenyls and Related Compounds Working With Small Quantities PCB Purities BZ Numbers. Velocity Scientific Solutions. [Link]
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Aronica, M. C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 6(44), 12217-12222. [Link]
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Thermo Fisher Scientific. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Cromlab. [Link]
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Liu, J., et al. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 30(9), 1930. [Link]
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Sato, K., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Figshare. [Link]
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- 4. Enantiomeric Fractions Reveal Differences in the Atropselective Disposition of 2,2′,3,5′,6-Pentachlorobiphenyl (PCB 95) in Wildtype, Cyp2abfgs-Null, and CYP2A6-Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Whitepaper: CAS 68194-10-5 (2,3,3',5',6-Pentachlorobiphenyl) – Physicochemical Profiling, Toxicokinetics, and Analytical Workflows
Executive Summary
As a persistent organic pollutant (POP) and a critical certified reference material, CAS 68194-10-5 , commonly known as PCB 113 , occupies a unique position in environmental toxicology and analytical chemistry. Unlike the highly publicized "dioxin-like" coplanar PCBs, PCB 113 is a di-ortho substituted pentachlorobiphenyl. This specific substitution pattern forces the molecule into a non-coplanar conformation, fundamentally altering its toxicological profile. Rather than binding the Aryl Hydrocarbon Receptor (AhR), PCB 113 acts as a non-dioxin-like PCB (NDL-PCB), targeting alternative intracellular pathways such as the Constitutive Androstane Receptor (CAR) and Ryanodine Receptors (RyR).
This technical guide provides researchers, toxicologists, and drug development professionals with an authoritative breakdown of PCB 113's physicochemical properties, its non-canonical mechanisms of action, and field-proven, self-validating experimental protocols for its quantification and biological assessment.
Physicochemical Properties & Synonyms
The structural identity of PCB 113 dictates its environmental persistence and lipophilicity. The presence of five chlorine atoms—specifically two at the ortho positions (2 and 6)—creates severe steric hindrance across the biphenyl bridge. According to the, this high degree of halogenation results in extreme hydrophobicity (Log Kow ~6.6), driving its bioaccumulation in lipid-rich tissues.
The quantitative physical properties of the neat compound, as verified by, are summarized below:
| Property | Quantitative Value |
| CAS Number | 68194-10-5 |
| IUPAC Name | 1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene |
| Common Synonyms | PCB 113, 2,3,3',5',6-Pentachlorobiphenyl, BZ# 113 |
| Molecular Formula | C₁₂H₅Cl₅ |
| Molecular Weight | 326.43 g/mol |
| Melting Point | 59–60 °C |
| Boiling Point | >350 °C |
| Flash Point | >100 °C |
| Log Kow (Octanol-Water) | ~6.6 |
Structural Causality and Mechanism of Action (Toxicokinetics)
The biological activity of a PCB congener is strictly governed by its three-dimensional conformation. Because PCB 113 possesses chlorine atoms at the 2 and 6 positions, the steric repulsion between these bulky halogens prevents the two phenyl rings from adopting a flat, planar alignment.
Why does this matter? Coplanar PCBs are isostereomers of 2,3,7,8-TCDD and bind the AhR with high affinity. The non-coplanar structure of PCB 113 practically abolishes AhR binding. Instead, toxicological profiles established by the and the reveal that NDL-PCBs operate via two primary non-AhR mediated pathways:
-
Hepatic Enzyme Induction (Phenobarbital-like): PCB 113 acts as a ligand for the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) in the cytosol. Upon binding, the complex translocates to the nucleus, upregulating the expression of CYP2B and CYP3A family enzymes.
-
Neurotoxicity via Calcium Dysregulation: NDL-PCBs bind allosterically to Ryanodine Receptors (RyR) located on the endoplasmic reticulum. This binding stabilizes the receptor in an "open" state, leading to unregulated Ca²⁺ efflux into the cytosol, which disrupts intracellular signaling cascades critical for neurodevelopment.
Figure 1: Intracellular signaling pathways of di-ortho PCB 113 via RyR and CAR/PXR activation.
Experimental Methodologies & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic explanation (causality) to bridge the gap between theoretical chemistry and benchtop execution.
Protocol 1: Isotope-Dilution HRGC/HRMS for Environmental Matrices
Objective: Unambiguous quantification of trace PCB 113 in complex biological or environmental matrices. Self-Validating Mechanism: This workflow employs an isotope-dilution strategy. By spiking a known amount of ¹³C₁₂-labeled PCB 113 into the raw sample prior to any chemical manipulation, the method becomes self-correcting. Any analyte lost during extraction or cleanup is proportionally matched by the loss of the heavy isotope, ensuring the final mass spectrometric ratio remains an absolute reflection of the initial native concentration.
-
Step 1: Matrix Homogenization & Spiking. Homogenize 10 g of the sample matrix. Immediately spike with 1.0 ng of ¹³C₁₂-PCB 113 internal standard. Allow 30 minutes for equilibration.
-
Causality: Equilibration ensures the heavy isotope partitions into the matrix lipids identically to the native PCB 113, standardizing the extraction efficiency.
-
-
Step 2: Soxhlet Extraction. Extract the matrix using a 1:1 mixture of Hexane and Dichloromethane (DCM) for 16 hours.
-
Causality: The non-polar hexane targets the lipophilic PCBs, while DCM penetrates polar cellular structures, ensuring exhaustive recovery of the analyte.
-
-
Step 3: Destructive Acid-Silica Cleanup. Pass the concentrated extract through a multi-layer chromatography column containing concentrated sulfuric acid-impregnated silica gel.
-
Causality: PCBs possess highly stable, electron-deficient aromatic rings that resist strong acid degradation. Conversely, co-extracted biogenic lipids and aliphatic interferents are rapidly oxidized and retained on the column, yielding a pristine extract.
-
-
Step 4: HRGC/HRMS Acquisition. Inject 1 µL into a High-Resolution Gas Chromatograph coupled to a Magnetic Sector Mass Spectrometer (resolution >10,000). Monitor the exact masses for native (m/z 325.8804) and ¹³C-labeled (m/z 337.9207) molecular ions.
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Causality: Operating at a mass resolution of 10,000 separates the PCB 113 signal from isobaric interferents (e.g., chlorinated diphenyl ethers), guaranteeing analytical trustworthiness.
-
Figure 2: Self-validating HRGC/HRMS analytical workflow for PCB 113 quantification.
Protocol 2: In Vitro Ryanodine Receptor (RyR) Allosteric Binding Assay
Objective: Quantify the neurotoxic potential of PCB 113 via its interaction with the RyR calcium channel. Self-Validating Mechanism: The assay utilizes [³H]-ryanodine, a radioligand that exclusively binds to the open conformation of the RyR. By running parallel controls with a known RyR antagonist (e.g., dantrolene) and a vehicle control, the system self-validates that any increase in radioactive signal is strictly due to PCB 113 stabilizing the open-channel state.
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Step 1: Microsomal Isolation. Isolate endoplasmic reticulum (ER) microsomes from mammalian cortical tissue using differential ultracentrifugation (100,000 × g). Resuspend in a sucrose buffer.
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Causality: This isolates the RyR-rich ER membranes from cytosolic interferents and proteases, providing a clean receptor matrix.
-
-
Step 2: Radioligand Incubation. Incubate 50 µg of microsomal protein with 1 nM [³H]-ryanodine and escalating concentrations of PCB 113 (0.1 µM to 10 µM) in a binding buffer containing 10 µM Ca²⁺.
-
Causality: The 10 µM Ca²⁺ concentration primes the RyR, making it sensitive to allosteric modulators. If PCB 113 acts as an activator, it forces the channel open, exposing the high-affinity [³H]-ryanodine binding site.
-
-
Step 3: Rapid Filtration & Quantification. Terminate the reaction after 2 hours by rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer. Quantify the retained beta-emission using a liquid scintillation counter.
-
Causality: Rapid filtration separates the receptor-bound radioligand from the free ligand, while the ice-cold wash buffer prevents the dissociation of the bound complex during the washing phase.
-
References
-
National Center for Biotechnology Information (PubChem). "2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087". PubChem Database. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Background Information for PCBs - Interaction Profile for Persistent Chemicals". NCBI Bookshelf. URL:[Link]
-
Centers for Disease Control and Prevention (CDC). "Impact of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls on human and environmental health". CDC Stacks. URL: [Link]
The Ubiquitous Contaminant: An In-Depth Technical Guide to the Environmental Sources and Occurrence of PCB 113
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant environmental and health concern.[1] While much of the historical focus has been on the legacy Aroclor mixtures, a new chapter in PCB research is centered on non-Aroclor congeners that are unintentionally produced and released into the environment. Among these, 3,3',5,5'-tetrachlorobiphenyl (PCB 113) has emerged as a congener of interest due to its widespread detection and unique sources. This in-depth technical guide provides a comprehensive overview of the environmental sources, occurrence, fate, and analysis of PCB 113, tailored for researchers, scientists, and drug development professionals who require a deep understanding of this ubiquitous contaminant.
Introduction: The Rise of an Unintentional Contaminant
Polychlorinated biphenyls are a group of 209 individual congeners, each with a different number and position of chlorine atoms on the biphenyl structure.[1] This structural diversity leads to a wide range of physical and chemical properties, influencing their environmental persistence and toxicity.[2] Historically, PCBs were intentionally manufactured for a variety of industrial applications, including as dielectric fluids in transformers and capacitors, and as plasticizers in paints and caulks.[3] However, growing evidence of their environmental persistence, bioaccumulation, and adverse health effects led to a global ban on their production.[1]
Despite these regulations, certain PCB congeners, including PCB 113, are still being introduced into the environment. These are not remnants of historical use but are rather unintentional byproducts of various industrial processes.[4] The consistent detection of PCB 113 in diverse environmental matrices, from urban air to remote ecosystems, underscores the importance of understanding its sources and environmental behavior.
Primary Environmental Sources of PCB 113
The overwhelming body of evidence points to the pigment manufacturing industry as the primary source of PCB 113 in the environment.
Inadvertent Production in Pigment Synthesis
PCB 113 is a known byproduct in the manufacturing of certain azo and diarylide yellow pigments.[5] These pigments are used in a wide array of consumer products, including paints, inks, textiles, and plastics. The chemical synthesis of these pigments often involves chlorinated precursors and high temperatures, conditions that are conducive to the formation of PCBs. Specifically, the production of Pigment Yellow 113 has been identified as a significant source of this congener.
The causal link is the use of 3,3'-dichlorobenzidine as a starting material in the synthesis of some diarylide yellow pigments. During the diazotization and coupling reactions, side reactions can lead to the formation of various PCB congeners, with PCB 113 being a notable product.
Environmental Occurrence of PCB 113
The continuous release from pigmented products has led to the widespread presence of PCB 113 in various environmental compartments.
Atmospheric Presence
PCB 113 is frequently detected in both indoor and outdoor air.[6] In urban and industrial areas, atmospheric concentrations are generally higher, reflecting the greater density of sources such as painted surfaces and industrial emissions.[7] Its semi-volatile nature allows for atmospheric transport, leading to its detection in remote regions far from direct sources. Indoor air concentrations can be significantly elevated in buildings where materials containing these pigments are used.[6]
Aquatic Environments and Sediment
Wastewater treatment plants (WWTPs) are a significant conduit for PCB 113 to enter aquatic ecosystems.[4] Effluents from WWTPs that receive industrial discharges or runoff from urban areas can contain measurable levels of PCB 113. Due to its hydrophobicity, PCB 113 readily partitions from the water column and adsorbs to suspended particles, eventually settling into the sediment.[8] Sediments, therefore, act as a major sink and a long-term reservoir for PCB 113.[2] Sediment core studies have provided a historical record of PCB contamination, with layers corresponding to different periods of industrial activity.[9][10]
Biota and Bioaccumulation
The lipophilic nature of PCB 113 facilitates its accumulation in the fatty tissues of living organisms.[5] This leads to biomagnification, where the concentration of PCB 113 increases at successively higher trophic levels of the food web.[1] It has been detected in a variety of aquatic organisms, including algae, invertebrates, and fish.[8][11] The consumption of contaminated fish is a primary route of human exposure to PCBs.[12]
Table 1: Reported Concentrations of PCB 113 in Various Environmental Matrices
| Environmental Matrix | Location | Concentration Range | Reference |
| Indoor Air | Urban Schools, USA | 4–665 pg/m³ (as part of ΣOH-PCBs) | [6] |
| Outdoor Air | Urban/Industrial, South Africa | Not individually reported, but present | [13] |
| Wastewater Effluent | Undisclosed WWTP | Detected, concentrations vary with weather | [4] |
| Sediment | French Peri-alpine Lakes | Fluxes of 0.05-290 ng·cm⁻²·yr⁻¹ (total PCBs) | [2][14] |
| Sediment | Mississippi River Delta | Detected in cores | [9] |
| Biota (Fish) | Various US Locations | Mean concentrations of tetra-PCBs: 0.696 ppm | [12] |
| Biota (Seaweed) | New Bedford Harbor, USA | Up to 95-99 mg/kg (total PCBs) | [11] |
Environmental Fate and Transport
The environmental behavior of PCB 113 is governed by its physicochemical properties and susceptibility to transformation processes.
Persistence and Transport
Like other PCBs, PCB 113 is resistant to degradation, leading to its persistence in the environment.[1] Its semi-volatility allows for long-range atmospheric transport. In aquatic systems, its low water solubility and high octanol-water partition coefficient (Kow) result in strong partitioning to organic matter in soil and sediment.
Biodegradation
The biodegradation of PCBs is a slow process, particularly for more highly chlorinated congeners. However, as a tetrachlorobiphenyl, PCB 113 is more susceptible to aerobic biodegradation than its more chlorinated counterparts.[15] Microorganisms, such as certain species of Pseudomonas and Burkholderia, can degrade lower-chlorinated PCBs through the biphenyl degradation pathway.[16][17] This process typically involves dioxygenase enzymes that introduce hydroxyl groups to the biphenyl rings, leading to ring cleavage and eventual mineralization.[16] Anaerobic dechlorination, where chlorine atoms are removed, can also occur, transforming higher chlorinated PCBs into less chlorinated congeners that can then be aerobically degraded.[17]
Photodegradation
Photodegradation is another potential transformation pathway for PCBs in the environment. PCBs can absorb ultraviolet (UV) light, leading to the cleavage of carbon-chlorine bonds and the removal of chlorine atoms.[18] The photodegradation of PCBs can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can act as photosensitizers.[19] The degradation products of PCB photodegradation are typically less chlorinated biphenyls.[18]
Analytical Methodologies
The accurate quantification of PCB 113 in complex environmental matrices requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for PCB analysis.
Experimental Protocol: Analysis of PCB 113 in Sediment by GC-MS/MS
This protocol provides a detailed methodology for the quantitative analysis of PCB 113 in sediment samples.
1. Sample Preparation and Extraction:
-
Objective: To extract PCB 113 from the sediment matrix.
-
Procedure:
-
Homogenize the sediment sample to ensure uniformity.
-
Weigh approximately 10 g of the homogenized sediment into a clean extraction thimble.
-
Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C₁₂-PCB 113) to correct for extraction and cleanup losses.
-
Perform Soxhlet extraction for 16-24 hours using a suitable solvent mixture, such as hexane:acetone (1:1 v/v).[20]
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
2. Extract Cleanup:
-
Objective: To remove interfering compounds from the extract.
-
Procedure:
-
Pass the concentrated extract through a multi-layer silica gel column to remove lipids and other polar interferences.
-
A Florisil column can also be used for further cleanup.[21]
-
Elute the PCBs from the column with a non-polar solvent like hexane.
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
3. Instrumental Analysis by GC-MS/MS:
-
Objective: To separate, identify, and quantify PCB 113.
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for PCB analysis.[22]
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Oven Program: A temperature gradient is used to separate the PCB congeners. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all congeners.
-
-
MS/MS Conditions:
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for PCB 113 and its labeled internal standard are monitored.
-
Quantification: The concentration of PCB 113 is determined by comparing the peak area of the native congener to that of the labeled internal standard and referencing a calibration curve.
-
4. Quality Assurance/Quality Control (QA/QC):
-
Objective: To ensure the accuracy and reliability of the analytical data.
-
Procedures:
-
Method Blanks: Analyze a blank sample with each batch to check for contamination.[23]
-
Matrix Spikes: Spike a duplicate sample with a known amount of PCB 113 to assess matrix effects and recovery.
-
Laboratory Control Samples: Analyze a certified reference material to verify the accuracy of the method.[24]
-
Surrogate Standards: Monitor the recovery of surrogate compounds (added to every sample) to assess the efficiency of the sample preparation process.[25]
-
Calibration Verification: Analyze a calibration standard periodically to ensure the instrument's response remains stable.[23]
-
Visualization of Key Processes
Sources and Environmental Pathways of PCB 113
Caption: Environmental sources and pathways of PCB 113.
Analytical Workflow for PCB 113 in Sediment
Caption: Analytical workflow for PCB 113 in sediment.
Conclusion
PCB 113 serves as a stark reminder that even with stringent regulations on legacy persistent organic pollutants, unintentional sources can lead to their continued presence and widespread distribution in the environment. The primary association of PCB 113 with pigment manufacturing highlights the need for a life-cycle approach to chemical management, considering not only the intended products but also the potential for inadvertent byproduct formation. For researchers and scientists, a thorough understanding of the sources, occurrence, and environmental fate of PCB 113 is crucial for accurate risk assessment, the development of effective remediation strategies, and informing public health policies. The continued refinement of analytical methodologies will be essential for monitoring the environmental levels of this and other unintentionally produced PCBs and for evaluating the efficacy of any mitigation efforts.
References
Sources
- 1. waterboards.ca.gov [waterboards.ca.gov]
- 2. Historical profiles of PCB in dated sediment cores suggest recent lake contamination through the "halo effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. battelle.org [battelle.org]
- 5. capemaywhalewatch.com [capemaywhalewatch.com]
- 6. Airborne PCBs and OH-PCBs inside and outside urban and rural U.S. schools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioaccumulation of PCBs in aquatic biota from a tidal freshwater marsh ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Historical contamination of PAHs, PCBs, DDTs, and heavy metals in Mississippi River Delta, Galveston Bay and Tampa Bay sediment cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. researchgate.net [researchgate.net]
- 12. purdue.edu [purdue.edu]
- 13. PCBs in air, soil and milk in industrialized and urban areas of KwaZulu-Natal, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. Bioremediation of PCBs | Encyclopedia MDPI [encyclopedia.pub]
- 18. Degradation pathways of PCBs upon UV irradiation in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. OBPS Repository [repository.oceanbestpractices.org]
- 22. agilent.com [agilent.com]
- 23. mde.maryland.gov [mde.maryland.gov]
- 24. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 25. epa.gov [epa.gov]
Toxicological Profile and Analytical Methodologies for 2,3,3',5',6-Pentachlorobiphenyl (PCB 111): A Technical Guide
Executive Summary
Polychlorinated biphenyls (PCBs) represent a notoriously persistent class of environmental toxicants. Among the 209 possible congeners, 2,3,3',5',6-Pentachlorobiphenyl (PCB 111) occupies a unique toxicological niche. As a di-ortho-substituted congener, PCB 111 lacks the planar geometry required to agonize the Aryl hydrocarbon Receptor (AhR). Consequently, it is classified as a non-dioxin-like PCB (NDL-PCB). However, the absence of AhR affinity does not equate to benignity. Instead, PCB 111 exhibits potent neurotoxic and endocrine-disrupting properties driven by highly specific molecular interactions.
This whitepaper provides an authoritative, deep-dive technical guide into the toxicological profile, metabolic fate, and analytical quantification of PCB 111, designed specifically for researchers, toxicologists, and drug development professionals navigating the complexities of persistent organic pollutants (POPs).
Physicochemical Properties & Quantitative Data
The toxicokinetics of PCB 111 are fundamentally dictated by its physicochemical properties. Its high lipophilicity drives bioaccumulation, while its specific substitution pattern dictates its receptor affinity[1].
| Property | Value | Causality / Toxicological Relevance |
| IUPAC Name | 1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene | Defines the exact spatial arrangement of chlorine atoms. |
| CAS Registry Number | 68194-10-5 | Unique identifier for regulatory and analytical tracking. |
| Molecular Formula | C₁₂H₅Cl₅ | Pentachlorinated biphenyl congener. |
| Molecular Weight | 326.4 g/mol | Determines the primary mass-to-charge (m/z) ratio in MS analysis. |
| Substitution Pattern | Di-ortho (positions 2, 6) | Steric clash forces a non-coplanar, non-dioxin-like geometry. |
| Lipophilicity (LogP) | ~6.5 | Drives extreme bioaccumulation in adipose and lipid-rich neural tissues. |
Structural Causality and Molecular Mechanisms of Toxicity
The toxicodynamics of PCB 111 are fundamentally dictated by its stereochemistry. The presence of chlorine atoms at the 2 and 6 (ortho) positions induces severe steric clash between the two phenyl rings. This forces the molecule into an orthogonal, non-coplanar conformation, rendering it incapable of high-affinity AhR binding[2]. Its toxicological profile is instead dominated by two primary NDL mechanisms:
-
Neurotoxicity via Ryanodine Receptors (RyR): Unlike coplanar PCBs that mediate toxicity via slow gene transcription, PCB 111 acts directly on intracellular ion channels. It binds with high affinity to Ryanodine Receptors (RyR) on the endoplasmic reticulum of neurons. This binding stabilizes the channel in an open conformation, triggering a massive, unregulated efflux of Ca²⁺ into the cytosol. The resulting calcium dyshomeostasis leads to excitotoxicity, oxidative stress, and impaired synaptic plasticity—the hallmarks of PCB-induced neurodevelopmental deficits.
-
Endocrine Disruption via Transthyretin (TTR): The parent PCB 111 molecule is not the sole toxicophore. Its hydroxylated metabolites (OH-PCBs) bear a striking structural resemblance to the thyroid hormone thyroxine (T4). These metabolites competitively bind to Transthyretin (TTR), the primary thyroid hormone transport protein in cerebrospinal fluid and serum, displacing T4 and causing localized hypothyroidism in developing brain tissues[3].
Figure 1: Dual toxicity mechanisms of PCB 111 via neurotoxic and endocrine disruption pathways.
Toxicokinetics and Biotransformation
Due to its high lipophilicity, PCB 111 rapidly partitions into adipose tissue and lipid-rich neural compartments following exposure. Hepatic clearance is heavily reliant on biotransformation by Cytochrome P450 enzymes. NDL-PCBs like PCB 111 activate the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR), which in turn upregulate CYP2B and CYP3A expression[4].
These enzymes hydroxylate PCB 111 into multiple phase I metabolites, notably 4-OH-PCB 111 , 6-OH-PCB 111 , 2'-OH-PCB 111 , and 4'-OH-PCB 111 [3]. While hydroxylation increases water solubility for eventual biliary and renal excretion, it paradoxically increases the molecule's endocrine-disrupting potency (via TTR binding) before elimination.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , utilizing internal controls to definitively prove causality and eliminate experimental artifacts.
In Vitro Neurotoxicity Assessment (RyR-Mediated Calcium Imaging)
This protocol isolates the RyR-mediated mechanism of PCB 111 using pharmacological validation controls.
-
Step 1: Cell Culture & Dye Loading: Seed primary hippocampal neurons in 96-well plates. Load cells with 2 µM Fluo-4 AM for 30 minutes.
-
Causality: The acetoxymethyl (AM) ester allows the dye to cross the lipid bilayer. Once inside, endogenous esterases cleave the AM group, trapping the active, Ca²⁺-sensitive fluorophore in the cytosol.
-
-
Step 2: Baseline Acquisition: Record baseline fluorescence (Ex/Em: 494/506 nm) for 2 minutes. Administer 1 µM Ryanodine as a positive control to confirm RyR functionality in the specific cell batch.
-
Step 3: PCB 111 Administration: Expose cells to 10 µM PCB 111 dissolved in DMSO.
-
Critical Parameter: Final DMSO concentration must remain <0.1% (v/v) to prevent solvent-induced membrane permeabilization, which would yield false-positive calcium spikes.
-
-
Step 4: Pharmacological Validation (Self-Validation): In a parallel cohort, pre-treat cells with 50 µM Dantrolene (a specific RyR antagonist) prior to PCB 111 exposure.
-
Causality: If PCB 111-induced Ca²⁺ efflux is completely abolished by Dantrolene, the protocol self-validates that the observed toxicity is exclusively RyR-mediated, ruling out non-specific membrane disruption.
-
High-Resolution GC-MS/MS Quantification Workflow
This protocol ensures absolute quantitative accuracy of PCB 111 in complex biological matrices via isotope dilution.
-
Step 1: Isotope Dilution (Internal Standardization): Spike 1.0 g of the biological sample with 5 ng of ¹³C₁₂-labeled PCB 111.
-
Causality: By introducing a mass-labeled isotopologue before any sample handling, any subsequent physical loss of the analyte during extraction or signal suppression during MS ionization affects both the native and labeled compounds equally. The ratio remains constant, ensuring absolute accuracy.
-
-
Step 2: Liquid-Liquid Extraction (LLE): Homogenize the sample in a 1:1 (v/v) mixture of Hexane and Dichloromethane (DCM).
-
Causality: This specific non-polar solvent blend perfectly matches the lipophilicity of PCB 111, maximizing partitioning from the aqueous phase while minimizing the co-extraction of polar cellular debris.
-
-
Step 3: Acidified Silica Gel Clean-up: Pass the organic extract through a multi-layer column containing concentrated sulfuric acid-impregnated silica gel.
-
Causality: Biological lipids will severely foul the GC column and suppress MS ionization. Sulfuric acid aggressively oxidizes and destroys these lipids. Because PCBs are highly stable and resistant to strong acids, PCB 111 elutes completely intact.
-
-
Step 4: HRGC-MS/MS Analysis: Inject 1 µL into a Gas Chromatograph equipped with a non-polar DB-5MS capillary column, coupled to a Triple Quadrupole Mass Spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions (e.g., m/z 326 → 256 for native; 338 → 268 for ¹³C₁₂-labeled).
Figure 2: Self-validating HRGC-MS/MS analytical workflow for precise PCB 111 quantification.
Regulatory Risk Assessment
While individual NDL-PCBs like PCB 111 are rarely regulated in isolation, they contribute significantly to the total toxic burden of environmental PCB mixtures. According to the [5], PCB mixtures are known to cause neurodevelopmental and reproductive damage. Furthermore, the U.S. Environmental Protection Agency (EPA) classifies PCB mixtures as "probable human carcinogens," and the International Agency for Research on Cancer (IARC) classifies them as Group 1 (carcinogenic to humans)[6].
References
-
2,3,3',5',6-Pentachlorobiphenyl | CID 63087 . Source: PubChem (National Center for Biotechnology Information). URL:[Link]
-
Metabolism and metabolites of polychlorinated biphenyls (PCBs) . Source: National Institutes of Health (PMC). URL:[Link]
-
Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors . Source: MDPI Toxics. URL:[Link]
-
Toxicological Profile for Polychlorinated Biphenyls (PCBs) . Source: Agency for Toxic Substances and Disease Registry (ATSDR). URL:[Link]
Sources
- 1. 2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iris.who.int [iris.who.int]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Metabolic Pathways and Toxicokinetics of 2,3,3',5',6-Pentachlorobiphenyl (PCB 113) in Mammalian Systems
Executive Summary
2,3,3',5',6-Pentachlorobiphenyl (PCB 113) is a highly lipophilic, persistent organic pollutant belonging to the non-dioxin-like class of polychlorinated biphenyls [2]. Understanding its metabolic fate is critical for toxicologists and drug development professionals modeling xenobiotic clearance and endocrine disruption. This whitepaper provides an in-depth mechanistic analysis of the Phase I and Phase II biotransformation of PCB 113 in mammals, detailing the cytochrome P450 (CYP)-mediated formation of hydroxylated metabolites (OH-PCBs) and providing a self-validating experimental framework for in vitro pharmacokinetic profiling.
Structural Biochemistry and CYP Affinity
The metabolic trajectory of any PCB congener is strictly governed by its chlorination pattern. PCB 113 (IUPAC: 1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene) possesses a 2,3,6-trichlorinated A-ring and a 3,5-dichlorinated B-ring [2].
The presence of two ortho-chlorines (positions 2 and 6) creates significant steric hindrance, restricting the rotation of the biphenyl bond. This forces the molecule into a non-coplanar conformation. Consequently, PCB 113 is a poor ligand for the Aryl Hydrocarbon Receptor (AhR) and is not primarily metabolized by the CYP1A family (which favors planar substrates). Instead, it is preferentially oxidized by the CYP2B and CYP3A families , which accommodate bulky, non-planar xenobiotics [4].
Core Metabolic Pathways
Phase I: Cytochrome P450-Mediated Oxidation
The rate-limiting step in PCB 113 clearance is hepatic oxidation. The CYP2B isozymes target the adjacent unsubstituted carbon atoms on the biphenyl rings (e.g., C4–C5 on the A-ring, and C2'–C3' on the B-ring).
-
Epoxidation: The CYP enzyme inserts an oxygen atom across the double bond of adjacent unsubstituted carbons, forming a highly reactive, electrophilic arene oxide (epoxide) intermediate.
-
The NIH Shift: To regain aromaticity, the unstable arene oxide undergoes a spontaneous intramolecular rearrangement known as the NIH shift. This results in the formation of stable, monohydroxylated metabolites (OH-PCBs).
Phase II: Conjugation and the Mercapturic Acid Pathway
Once hydroxylated, the metabolites undergo Phase II conjugation to increase hydrophilicity for biliary or urinary excretion. They serve as substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) .
Alternatively, if the reactive arene oxide escapes the NIH shift, it can be intercepted by Glutathione S-transferase (GST) . The resulting glutathione conjugate is processed via the mercapturic acid pathway, cleaved by C-S lyase, and methylated to form methylsulfonyl PCBs (MeSO₂-PCBs). Unlike glucuronides, MeSO₂-PCBs are highly lipophilic and persistently accumulate in hepatic and pulmonary tissues [1, 4].
Caption: Phase I and Phase II metabolic pathways of PCB 113 in mammalian hepatocytes.
Quantitative Data: Major Phase I Metabolites
The specific structural orientation of PCB 113 yields four primary hydroxylated metabolites in mammalian systems [1]. While metabolism is typically a detoxification mechanism, these OH-PCBs are notorious endocrine disruptors. They structurally mimic endogenous thyroxine (T4) and competitively bind to Transthyretin (TTR) , a primary thyroid hormone transport protein, leading to systemic hypothyroidism [3].
| Metabolite Nomenclature | Ballschmiter No. | Formation Mechanism | Toxicological Relevance |
| 4-OH-PCB 113 | 562 | CYP epoxidation at C4-C5 → NIH shift | High affinity for TTR; persistent in plasma |
| 5-OH-PCB 113 | 563 | CYP epoxidation at C4-C5 → NIH shift | Competitive T4 displacement; moderate half-life |
| 2'-OH-PCB 113 | 564 | CYP epoxidation at C2'-C3' → NIH shift | Minor metabolite; rapidly conjugated via UGT |
| 4'-OH-PCB 113 | 565 | Direct insertion / epoxidation at C3'-C4' | Sterically hindered formation; moderate TTR binding |
Experimental Protocol: In Vitro Microsomal Metabolism Assay
To accurately quantify the Phase I hydroxylation kinetics of PCB 113, researchers must utilize a self-validating in vitro assay using mammalian liver microsomes. This protocol is engineered to prevent false positives from auto-oxidation and to correct for matrix-induced signal suppression.
Step-by-Step Methodology
1. Reaction Mixture Preparation
-
Action: In a silanized glass vial, combine 1.0 mg/mL pooled mammalian liver microsomes, 0.1 M potassium phosphate buffer (pH 7.4), and 3 mM MgCl₂.
-
Causality: Standard plastics absorb highly lipophilic PCBs, skewing kinetic data; silanized glass prevents non-specific binding. The physiological pH and Mg²⁺ are critical for the structural stability and electron-transfer efficiency of the CYP450-reductase complex.
2. Substrate Addition and Pre-incubation
-
Action: Add PCB 113 (dissolved in DMSO) to achieve a final concentration of 1–10 µM. Ensure final DMSO concentration remains <0.5% (v/v). Pre-incubate at 37°C for 5 minutes.
-
Causality: Organic solvents like DMSO act as competitive inhibitors to CYP enzymes at higher concentrations. Pre-incubation ensures the system reaches thermal equilibrium, preventing a lag phase in enzyme kinetics.
3. Initiation via NADPH Regenerating System
-
Action: Initiate the reaction by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Causality: Direct addition of NADPH is suboptimal for extended incubations because it rapidly degrades at 37°C. The regenerating system maintains a constant, steady-state electron flow to the CYP enzymes. (QC Note: Run a parallel blank omitting the regenerating system to rule out non-enzymatic auto-oxidation).
4. Quenching and Internal Standardization
-
Action: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Immediately spike the mixture with 10 ng of ¹³C₁₂-labeled 4-OH-PCB 113 (Internal Standard).
-
Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity. Spiking the ¹³C-IS before extraction—rather than before analysis—ensures that any analyte loss during the subsequent liquid-liquid extraction is mathematically corrected in the final quantification.
5. Extraction and Derivatization
-
Action: Extract the quenched mixture twice with hexane/methyl tert-butyl ether (MTBE) (1:1, v/v). Evaporate the organic layer under gentle nitrogen flow. Derivatize the residue using diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Causality: OH-PCBs are highly polar and exhibit severe peak tailing on standard non-polar GC columns. Derivatization (methylation or silylation) masks the polar hydroxyl group, increasing volatility and ensuring sharp, quantifiable chromatographic peaks.
6. GC-MS/MS Quantification
-
Action: Analyze the derivatized extract using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Caption: Step-by-step experimental workflow for the in vitro metabolic profiling of PCB 113.
References
-
Grimm, F. A., et al. "Metabolism and metabolites of polychlorinated biphenyls (PCBs)." Environment International (2015). URL:[Link]
-
PubChem. "2,3,3',5',6-Pentachlorobiphenyl." National Center for Biotechnology Information (2026). URL:[Link]
-
Sandau, C. D., et al. "Identification of 4-Hydroxyheptachlorostyrene in Polar Bear Plasma and Its Binding Affinity to Transthyretin." Environmental Science & Technology (2000). URL:[Link]
-
IARC Working Group. "Polychlorinated Biphenyls and Polybrominated Biphenyls." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107 (2016). URL:[Link]
Bioaccumulation and biomagnification of 2,3,3',5',6-Pentachlorobiphenyl
An in-depth technical analysis of the bioaccumulation, trophic biomagnification, and toxicodynamics of 2,3,3',5',6-Pentachlorobiphenyl (PCB 113) requires a departure from traditional dioxin-like toxicity models. As a highly lipophilic, non-dioxin-like (NDL) congener, PCB 113 presents unique challenges in environmental risk assessment and neurotoxicology.
This guide synthesizes the physicochemical drivers of its accumulation with the mechanistic realities of its AhR-independent toxicity, providing actionable, self-validating protocols for researchers and drug development professionals.
Structural Determinants and Physicochemical Profiling
Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) whose biological behavior is strictly dictated by their chlorine substitution patterns[1]. PCB 113 is characterized by chlorine substitutions at the 2 and 6 (ortho) positions.
From a thermodynamic and structural standpoint, this ortho-substitution induces severe steric hindrance, forcing the two benzene rings out of a planar conformation[2]. Because it cannot achieve a coplanar structure, PCB 113 exhibits negligible binding affinity for the Aryl hydrocarbon Receptor (AhR)—the primary target for dioxin-like compounds[3]. Instead, its high octanol-water partition coefficient (Log Kow) drives its partitioning out of aqueous matrices and into the lipid compartments of biological organisms, specifically adipose and hepatic tissues[4][5].
Table 1: Physicochemical and Toxicokinetic Parameters of PCB 113
| Parameter | Value / Description |
| IUPAC Name | 1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene |
| Congener Designation | PCB 113 |
| Molecular Formula | C12H5Cl5 |
| Log Kow | ~6.6 |
| Primary Accumulation Sites | Adipose tissue, Hepatic tissue, Central Nervous System |
| Toxicity Classification | Non-Dioxin-Like (NDL) PCB |
| Primary Intracellular Target | Ryanodine Receptor (RyR) |
Trophic Biomagnification in Ecosystems
Bioaccumulation is fundamentally a mass-balance phenomenon where the rate of chemical uptake exceeds the rate of metabolic clearance and excretion. For PCB 113, its extreme lipophilicity (Log Kow ~6.6) ensures rapid bioconcentration from water into the lipid pools of phytoplankton and zooplankton.
As energy transfers up the trophic ladder, the contaminant biomagnifies. The Biomagnification Factor (BMF) for PCB 113 is consistently >1. Because apex predators lack the rapid metabolic pathways required to clear heavily chlorinated NDL-PCBs, the compound reaches critical neurotoxic thresholds in species such as large piscivorous fish and marine turtles[6].
Diagram 1: Trophic biomagnification logic of PCB 113 across aquatic food webs.
Metabolic Biotransformation and Endocrine Disruption
While PCB 113 is highly recalcitrant, it is subject to slow, Phase I hepatic biotransformation mediated by Cytochrome P450 (CYP450) enzymes[7]. The paradox of this metabolic process is that it often results in bioactivation rather than detoxification.
CYP-mediated oxidation yields hydroxylated metabolites (OH-PCBs), such as 4'-OH-PCB 113 and 5-OH-PCB 113[8]. These OH-PCBs possess structural homology to endogenous thyroid hormones (e.g., Thyroxine). This structural mimicry allows OH-PCBs to bind competitively to transthyretin (TTR) transport proteins in the blood, leading to prolonged plasma retention, placental transfer, and profound endocrine disruption[9].
Diagram 2: CYP450-mediated biotransformation and endocrine disruption pathway of PCB 113.
AhR-Independent Mechanisms of Neurotoxicity
Because the ortho-chlorines of PCB 113 prevent AhR binding, its toxicodynamics are governed by AhR-independent mechanisms[2][3]. The primary molecular target for NDL-PCBs is the Ryanodine Receptor (RyR), a critical intracellular calcium (Ca2+) release channel located on the endoplasmic reticulum.
PCB 113 sensitizes the RyR, stabilizing the channel in an open state. This leads to aberrant, high-frequency Ca2+ oscillations within the cell[1]. In the developing central nervous system, precise Ca2+ signaling is required for neuronal growth. The dysregulation caused by PCB 113 disrupts activity-dependent dendritic arborization and synapse formation, culminating in irreversible developmental neurotoxicity[2].
Diagram 3: AhR-independent neurotoxicity pathway mediated by Ryanodine Receptor (RyR) sensitization.
Validated Experimental Methodologies
To ensure high-fidelity data in toxicological and pharmacokinetic assessments, analytical and in vitro protocols must be rigorously controlled. Below are two self-validating workflows designed to isolate and interrogate PCB 113.
Protocol 1: Extraction and HRGC-HRMS Quantification of PCB 113 from Adipose Tissue
Rationale: Adipose tissue requires aggressive lipid removal prior to analysis. Failure to remove bulk lipids will result in GC column fouling and severe signal suppression during mass spectrometry[10].
-
Homogenization: Mince 1.0 g of adipose tissue. Homogenize in 10 mL of hexane/dichloromethane (1:1 v/v) spiked with a known concentration of 13C-labeled PCB 113 (Internal Standard).
-
Lipid Extraction: Sonicate the homogenate for 30 minutes at room temperature. Centrifuge at 3000 x g for 10 minutes and collect the organic supernatant.
-
Matrix Clean-up (Critical Step): Pass the extract through a multi-layer acidified silica gel column to oxidize and destroy bulk triglycerides. Follow immediately with a Florisil column to separate polar interferences from the non-polar PCBs.
-
Concentration: Evaporate the purified eluate under a gentle stream of high-purity nitrogen to a final volume of 50 µL in nonane.
-
Instrumental Analysis: Inject 1 µL into a High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (HRGC-HRMS) operating in electron ionization (EI) mode. Quantify the native PCB 113 against the 13C-labeled standard using the isotope dilution method to automatically correct for extraction losses[10].
Protocol 2: In Vitro Assessment of RyR Activation by PCB 113
Rationale: Measuring real-time intracellular Ca2+ dynamics provides direct functional validation of the AhR-independent neurotoxic mechanism[2].
-
Cell Culture: Culture primary murine cortical neurons on poly-D-lysine coated glass-bottom dishes until days in vitro (DIV) 10-14.
-
Fluorophore Loading: Incubate cells with 2 µM Fluo-4 AM (a Ca2+-sensitive fluorescent dye) for 30 minutes at 37°C. Wash thrice with artificial cerebrospinal fluid (aCSF) to remove extracellular dye.
-
Baseline Acquisition: Image cells using confocal microscopy (488 nm excitation) for 2 minutes to establish baseline Ca2+ oscillation frequencies.
-
PCB 113 Administration: Perfuse the imaging chamber with aCSF containing 1 µM PCB 113 (dissolved in <0.1% DMSO). Record the immediate spike in intracellular fluorescence.
-
Mechanistic Validation: To prove RyR dependence, pre-treat a parallel control group of neurons with 100 µM Ryanodine (a pharmacological RyR blocker) for 15 minutes prior to PCB 113 exposure. The complete absence of Ca2+ spikes in this cohort self-validates the RyR-specific mechanism[2].
References
-
Pessah, I. N., et al. "The developmental neurotoxicity of legacy vs. contemporary polychlorinated biphenyls (PCBs): Similarities and differences." National Institutes of Health (NIH). Available at:[Link]
-
Karkaba, A., et al. "Developmental polychlorinated biphenyl mixture exposure promotes selective neural alterations: An immunohistochemical study in adult rat offspring." Cambridge University Press. Available at:[Link]
-
National Center for Biotechnology Information. "2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087." PubChem. Available at:[Link]
-
Apex Chemicals. "Polychlorinated Biphenyl Standards (PCBs)." Apex Chemicals Co., Ltd. Available at:[Link]
-
Grimm, F. A., et al. "Metabolism and metabolites of polychlorinated biphenyls (PCBs)." National Institutes of Health (NIH). Available at:[Link]
-
Lehmler, H. J., et al. "Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs)." National Institutes of Health (NIH). Available at:[Link]
-
Yaghmour, F., et al. "Disease, Environment, and Pollution: Understanding Drivers Behind Tumour Outbreaks in Sea Turtles." CABI Digital Library. Available at:[Link]
-
International Agency for Research on Cancer (IARC). "4. MECHANISTIC AND OTHER RELEVANT DATA - Polychlorinated Biphenyls." National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Grimm, F. A., et al. "Metabolism and metabolites of polychlorinated biphenyls." ResearchGate. Available at:[Link]
-
National Research Council. "Appendix F: Methods of Analysis of PCBs in Sediments, Water, and Biota." The National Academies Press. Available at:[Link]
Sources
- 1. Developmental polychlorinated biphenyl mixture exposure promotes selective neural alterations: An immunohistochemical study in adult rat offspring | Journal of Developmental Origins of Health and Disease | Cambridge Core [cambridge.org]
- 2. The developmental neurotoxicity of legacy vs. contemporary polychlorinated biphenyls (PCBs): Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4. MECHANISTIC AND OTHER RELEVANT DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexchemicals.co.th [apexchemicals.co.th]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Read "A Risk-Management Strategy for PCB-Contaminated Sediments" at NAP.edu [nationalacademies.org]
High-Resolution Analytical Methods for the Detection of 2,3,3',5',6-Pentachlorobiphenyl (PCB 110)
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Environmental Monitoring, Biological Matrix Screening, and Toxicological Assessments
Executive Summary & Analytical Strategy
2,3,3',5',6-Pentachlorobiphenyl (PCB 110) is a highly prevalent, non-dioxin-like polychlorinated biphenyl congener found extensively in legacy commercial mixtures (e.g., Aroclor 1242 and 1254)[1]. Due to its lipophilicity and persistence, PCB 110 bioaccumulates in complex biological matrices (such as serum and adipose tissue) and environmental sinks.
The primary analytical challenge in quantifying PCB 110 lies in matrix interference and isomeric co-elution . PCB 110 shares identical mass-to-charge (m/z) ratios with over 40 other pentachlorobiphenyls, many of which exhibit different toxicological profiles. To overcome this, this application note details a highly specific, self-validating protocol utilizing Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, leveraging orthogonal clean-up strategies and extended-length capillary chromatography[2][3].
The Self-Validating Framework: Isotope Dilution
A fundamental requirement for rigorous analytical chemistry is the establishment of a self-validating system. This protocol achieves absolute quantification accuracy by employing Isotope Dilution Mass Spectrometry (IDMS) .
By spiking the raw sample with a known concentration of isotopically labeled surrogate ( 13C12 -PCB 110) prior to any physical or chemical manipulation, the method inherently tracks and corrects for procedural variances. Any physical loss of the analyte during extraction, lipid removal, or sample concentration—as well as any matrix-induced ion suppression within the MS source—affects the native PCB 110 and the 13C12 -surrogate equally. Quantification via the Relative Response Factor (RRF) mathematically neutralizes these losses, ensuring that the final reported concentration is absolute and self-corrected[4].
Methodological Workflow
Workflow for the extraction, clean-up, and self-validating GC-MS analysis of PCB 110.
Quantitative Method Specifications
The following parameters are optimized for the trace-level detection of PCB 110, capable of achieving limits in the parts-per-trillion (ng/L or pg/g) range, consistent with EPA Method 1628[2].
| Parameter | Specification / Value | Causality & Rationale |
| Target Analyte | 2,3,3',5',6-Pentachlorobiphenyl | Major constituent of legacy Aroclor mixtures[1]. |
| Analytical Column | DB-5MS (60 m × 0.25 mm, 0.25 µm) | Extended 60-meter length is strictly required to resolve PCB 110 from co-eluting pentachloro-isomers[3]. |
| Native Quantifier Ion | m/z 325.9 | Primary molecular ion [M]⁺ for pentachlorobiphenyls. |
| Native Qualifier Ion | m/z 327.9 | Confirms the characteristic chlorine isotope cluster. |
| Internal Standard (IS) | 13C12 -PCB 110 | Provides the self-validating baseline for RRF calibration[4]. |
| IS Quantifier Ion | m/z 337.9 | +12 Da mass shift from the fully 13C -labeled carbon skeleton. |
| Est. Method Detection Limit | ~0.31 ng/L (Water Matrix) | Achieved via low-resolution GC/MS in SIM mode[2]. |
Step-by-Step Analytical Protocol
Phase 1: Sample Preparation & Isotope Spiking
-
Homogenization : Accurately weigh an aliquot of the homogenized sample (e.g., 1.0 g of biological tissue or 10.0 g of soil) into a pre-cleaned extraction vessel.
-
Spiking : Fortify the sample with 10.0 µL of a 100 ng/mL 13C12 -PCB 110 surrogate standard solution.
-
Equilibration : Allow the spiked sample to equilibrate for 30 minutes in the dark.
-
Causality : Spiking the matrix before extraction guarantees that the surrogate standard experiences the exact same chemical environment and physical processing as the native analyte, forming the basis of the self-validating RRF calculation[4].
Phase 2: Pressurized Fluid Extraction (PFE)
-
Extraction : Extract the sample using PFE with high-purity methylene chloride at 100°C and 1500 psi for two static cycles of 5 minutes each[3].
-
Concentration : Concentrate the raw extract to approximately 2.0 mL using a gentle stream of high-purity nitrogen (N₂) in a heated water bath (35°C).
-
Causality : PFE utilizes elevated temperature and pressure to dramatically increase the kinetic energy and solvent penetration into the matrix pores, yielding higher extraction efficiencies for lipophilic PCBs compared to traditional Soxhlet methods, while minimizing solvent waste[3].
Phase 3: Orthogonal Clean-up Strategy
Biological and environmental extracts contain massive amounts of co-extracted materials that will rapidly degrade GC column performance and suppress MS ionization. We employ a two-dimensional, orthogonal clean-up approach based on NIST SRM 1588b protocols[3]:
-
Lipid Removal (SEC) : Inject the concentrated extract onto a Size Exclusion Chromatography (SEC) column. Collect the fraction corresponding to the molecular weight of PCBs (approx. 200–400 Da), discarding the early-eluting high-molecular-weight lipid fraction[3].
-
Polar Interference Removal (SPE) : Pass the SEC-cleaned fraction through a Solid Phase Extraction (SPE) cartridge packed with 5% deactivated alumina. Elute the PCBs with hexane.
-
Causality : SEC separates molecules purely by hydrodynamic volume, which is critical for stripping out bulky triglycerides. Subsequently, the deactivated alumina acts via adsorption, selectively trapping polar pigments and oxidized lipids while allowing the non-polar PCB 110 to pass through unhindered[3].
Phase 4: High-Resolution Chromatographic Separation
-
Injection : Inject 1.0 µL of the final cleaned extract (reconstituted in nonane) into the GC-MS inlet operated in splitless mode at 265°C[5].
-
Oven Temperature Program :
-
Initial hold at 70°C for 2.0 minutes.
-
Ramp to 150°C at 25°C/min.
-
Critical Separation Ramp : Ramp to 200°C at a shallow 3°C/min.
-
Ramp to 280°C at 8°C/min, hold for 15 minutes.
-
Final bake-out ramp to 310°C at 40°C/min, hold for 3 minutes[5].
-
-
Causality : The shallow 3°C/min ramp through the 150°C–200°C window is the most critical step of the protocol. Because PCB 110 shares highly similar boiling points and dipole moments with other pentachloro-congeners, this slow ramp maximizes the theoretical plate efficiency of the 60m DB-5MS column, ensuring baseline resolution of PCB 110[3][5].
Phase 5: Mass Spectrometric Detection & RRF Calibration
-
Acquisition : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 325.9, 327.9, and 337.9[2].
-
Quantification : Calculate the concentration of native PCB 110 using the Relative Response Factor (RRF) equation:
RRF=(AreaIS×ConcentrationNative)(AreaNative×ConcentrationIS)
-
Causality : SIM mode restricts the quadrupole to specific masses, drastically increasing the dwell time and signal-to-noise ratio, which lowers the Method Detection Limit (MDL) into the sub-ng/L range[2]. The RRF calculation finalizes the self-validating loop, outputting a concentration that is inherently corrected for all upstream losses[4].
References
-
Title : Review of Polychlorinated Biphenyl Congener Monitoring Methods - EPRI Source : epri.com URL :1
-
Title : Appendix D: Water Quality Monitoring Analytical PCB Methods - EPA Source : epa.gov URL : 2
-
Title : SUPPLEMENTARY MATERIAL: Chemicals Solvents used for pre-cleaning, clean-up, extraction and sample preparation - Royal Society Publishing Source : royalsocietypublishing.org URL : 5
-
Title : National Institute of Standards & Technology (SRM 1588b Certificate of Analysis) Source : nist.gov URL : 3
-
Title : Laboratory Study of Polychlorinated Biphenyl (PCB) Contamination and Mitigation in Buildings Part 3. Evaluation of the Encapsulation Method - EPA Source : epa.gov URL :4
Sources
Advanced Sample Preparation Techniques for the Extraction and Quantification of 2,3,3',5',6-Pentachlorobiphenyl (PCB-113) in Soil Matrices
Application Note & Protocol Guide Target Audience: Analytical Chemists, Environmental Toxicologists, and Researchers in Contaminant Profiling.
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I have designed this protocol to address the fundamental physicochemical challenges of extracting trace-level 2,3,3',5',6-Pentachlorobiphenyl (PCB-113) from complex soil matrices. PCB-113 is a highly lipophilic, pentachlorinated biphenyl congener characterized by extreme environmental persistence and low biodegradability[1].
In soil, PCB-113 strongly adsorbs to natural organic matter (NOM), humic acids, and becomes physically sequestered within the micropores of soil aggregates. Traditional techniques, such as Soxhlet extraction, rely on passive diffusion, which is highly time-consuming and solvent-intensive. To overcome these mass-transfer limitations, this protocol leverages Pressurized Fluid Extraction (PFE) —standardized as EPA Method 3545A[2]—paired with a Florisil Solid-Phase Cleanup (EPA Method 3620C)[3].
By applying elevated temperature and pressure, PFE keeps the extraction solvent in a liquid state above its atmospheric boiling point. This drastically decreases solvent viscosity and surface tension, allowing the solvent to deeply penetrate soil micropores and kinetically disrupt the strong hydrophobic solute-matrix interactions[4].
Physicochemical Properties & Causality of Solvent Selection
Understanding the properties of PCB-113 is critical for designing a self-validating extraction system. Because PCB-113 has a high octanol-water partition coefficient (Log Kow ), non-polar solvents like Hexane are required to efficiently partition the analyte out of the soil.
Table 1: Physicochemical Properties of PCB-113 and Extraction Implications
| Property | Value | Mechanistic Implication for Extraction |
| IUPAC Name | 2,3,3',5',6-Pentachlorobiphenyl | Defines the specific target congener structure[1]. |
| Molecular Formula | C12H5Cl5 | High halogenation increases thermal stability, allowing high-temp extraction (170°C). |
| Molecular Weight | 326.4 g/mol | Ideal mass range for GC-MS/MS Multiple Reaction Monitoring (MRM). |
| Log Kow | ~6.5 | Highly lipophilic; requires non-polar solvents (e.g., Hexane) for optimal recovery. |
| Water Solubility | < 0.01 mg/L | Necessitates complete moisture removal from soil to prevent solvent repulsion. |
Experimental Workflow
The following diagram illustrates the logical progression of the sample preparation pipeline, from raw matrix to analytical injection.
Workflow for PCB-113 extraction from soil using PFE and Florisil cleanup.
Quantitative Data: Method Performance Comparison
To justify the selection of PFE over legacy methods, the following table summarizes the quantitative performance metrics of various EPA-approved extraction techniques. PFE provides superior throughput and recovery while minimizing solvent waste[2].
Table 2: Comparison of Soil Extraction Techniques for PCBs
| Parameter | Soxhlet Extraction (EPA 3540C) | Ultrasonic Extraction (EPA 3550C) | Pressurized Fluid Extraction (EPA 3545A) |
| Extraction Time | 16 - 24 hours | 1 - 2 hours | 15 - 20 minutes |
| Solvent Volume | 150 - 300 mL | ~100 mL | 15 - 30 mL |
| Average Recovery | 85 - 95% | 75 - 85% | 88 - 106%[4] |
| Matrix Effect Susceptibility | High (Requires extensive cleanup) | High | Medium (Highly selective at optimal temp) |
| Throughput | Low | Medium | High (Automated) |
Detailed Step-by-Step Methodologies
Phase 1: Sample Pre-treatment & Moisture Management
Causality: Water in soil acts as a physical barrier to non-polar solvents like hexane, preventing them from reaching the sequestered analytes. Removing moisture is non-negotiable for high recovery.
-
Drying: Lyophilize (freeze-dry) 20 g of the raw soil sample for 24 hours to achieve <1% moisture. Alternatively, chemically dry the soil by homogenizing 10 g of wet soil with 10-15 g of anhydrous sodium sulfate ( Na2SO4 ) until a free-flowing powder is formed.
-
Homogenization: Sieve the dried soil through a 2 mm stainless steel mesh to increase the surface area available for solvent interaction.
-
Surrogate Spiking (Self-Validation): Spike the homogenized soil with 50 µL of a 1.0 µg/mL isotopically labeled surrogate standard (e.g., 13C12 -PCB-113). The final recovery of this surrogate will self-validate the efficiency of the entire extraction batch.
Phase 2: Pressurized Fluid Extraction (EPA Method 3545A)
Causality: Hexane at 170 °C provides optimal recovery (88.5-106%) for pentachlorobiphenyls by maximizing analyte solubility while minimizing the co-extraction of highly polar matrix components[4]. The high pressure (1500 psi) ensures the solvent remains liquid[2].
-
Cell Loading: Place a cellulose filter at the bottom of a 33 mL stainless steel ASE extraction cell. Load the spiked soil mixture into the cell. Fill any remaining void volume with pelletized diatomaceous earth to reduce solvent consumption and prevent channeling.
-
Extraction Parameters: Load the cell into an Automated Solvent Extractor (e.g., Dionex ASE) and apply the following parameters:
-
Collection: Collect the raw extract in pre-cleaned glass vials.
Phase 3: Extract Cleanup via Florisil (EPA Method 3620C)
Causality: Raw soil extracts contain humic acids, elemental sulfur, and complex lipids that cause severe GC-MS/MS matrix suppression and baseline drift. Florisil (a basic magnesium silicate) strongly retains these polar interferences while allowing the non-polar PCB-113 to elute freely[3].
-
Activation: Activate the Florisil by heating it at 130 °C for 16 hours prior to use[4].
-
Column Packing: Pack a glass chromatographic column with 10 g of activated Florisil. Top the bed with 2 g of anhydrous Na2SO4 to absorb any residual moisture that could deactivate the sorbent.
-
Conditioning: Condition the column by passing 40 mL of Hexane through it. Discard the conditioning solvent.
-
Loading & Elution: Quantitatively transfer the raw PFE extract onto the column. Elute the PCB-113 using 50 mL of Hexane. Collect the purified eluate in a clean round-bottom flask.
Phase 4: Concentration & Reconstitution
-
Primary Concentration: Concentrate the purified eluate using a rotary evaporator set to 30 °C and reduced pressure, bringing the volume down to approximately 5 mL.
-
Final Blowdown: Transfer the extract to a calibrated concentrator tube. Use a gentle stream of high-purity Nitrogen to carefully reduce the volume to exactly 1.0 mL. Caution: Do not let the sample go to complete dryness, as pentachlorobiphenyls can volatilize.
-
Internal Standard Addition: Add 10 µL of an internal standard (e.g., PCB-209) to correct for minor variations in GC-MS/MS injection volumes.
Self-Validating Quality Control System
To ensure absolute trustworthiness and regulatory compliance, every extraction batch must operate as a self-validating system:
-
Method Blank Validation: Run inert diatomaceous earth through the entire PFE and Florisil process. The GC-MS/MS analysis must show PCB-113 levels below the Limit of Detection (LOD) to prove the absence of cross-contamination.
-
Surrogate Recovery Thresholds: The 13C12 -PCB-113 surrogate spiked in Phase 1 must yield a recovery between 70% and 130% . If recovery falls outside this range, the extraction is invalidated, indicating either a failure in matrix disruption or analyte loss during concentration.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Analyze an MS/MSD pair every 20 samples to assess method precision. The Relative Percent Difference (RPD) between the duplicates must remain < 20%.
References[2] Title: Method 3545A: Pressurized Fluid Extraction (PFE) - EPA
Source: epa.gov URL:[3] Title: Method 3620C: Florisil Cleanup, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA Source: epa.gov URL:[4] Title: Determining Polychlorinated Biphenyls in Soil Using Accelerated Solvent Extraction (ASE) Source: pjoes.com URL:[1] Title: Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC - NIH Source: nih.gov URL:
Sources
Application Note: High-Resolution Quantification of Polychlorinated Biphenyl 113 (PCB 113) in Human Serum via Isotope-Dilution GC-MS/MS
Introduction & Scientific Rationale
Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organic congeners that, despite global bans, persist in the environment and bioaccumulate in human adipose tissue and blood lipids. PCB 113 (2,3,3',5',6-Pentachlorobiphenyl) is a highly lipophilic congener often monitored in epidemiological and toxicological studies to assess legacy exposure.
Quantifying PCB 113 in human serum presents a triad of analytical challenges:
-
Ultra-Trace Concentrations: Circulating levels are typically in the low picogram-per-gram (pg/g) range.
-
Matrix Complexity: Serum is rich in proteins (albumin) and lipids (triglycerides, cholesterol) that tightly bind PCBs and can severely foul chromatographic systems.
-
Isobaric Interferences: PCB 113 must be chromatographically and mass-spectrometrically resolved from dozens of other co-eluting pentachlorobiphenyls and matrix artifacts.
To overcome these challenges, this protocol utilizes Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . By combining aggressive protein denaturation, destructive lipid cleanup, and the extreme selectivity of Multiple Reaction Monitoring (MRM), this workflow provides a robust, self-validating system for clinical and research biomonitoring[1][2].
Principles of the Self-Validating System (E-E-A-T)
A cornerstone of authoritative analytical chemistry is the design of a methodology that inherently corrects for its own physical limitations. This protocol relies on three mechanistic pillars:
-
Causality of Protein Denaturation: In human serum, highly hydrophobic PCBs do not float freely; they are sequestered within the hydrophobic pockets of transport proteins and lipoproteins. The addition of a 50:50 Formic Acid:Water solution rapidly lowers the pH, disrupting the tertiary structure of these proteins. This conformational collapse forces the release of PCB 113 into the aqueous phase, making it thermodynamically favorable to partition into the non-polar extraction solvent (hexane)[1].
-
Causality of Lipid Destruction: Serum extracts contain bulk lipids that will rapidly degrade GC column stationary phases. Because fully halogenated PCBs are highly resistant to oxidation and strong acids, passing the extract through a sulfuric acid-impregnated silica gel column selectively oxidizes and hydrolyzes the interfering lipids into polar byproducts. These byproducts remain permanently trapped on the silica, while the inert PCB 113 elutes cleanly[3].
-
Trustworthiness via Isotope Dilution: By spiking the serum with a precisely known amount of 13C12 -labeled PCB 113 before any sample manipulation, the method becomes self-validating. Any physical loss of the analyte during extraction, evaporation, or injection affects the native and labeled isotopes equally. The mass spectrometer quantifies the ratio between the two, mathematically nullifying extraction inefficiencies and matrix suppression[2][4].
Mandatory Visualization: Experimental Workflow
Workflow for the extraction and quantification of PCB 113 from human serum using Isotope Dilution.
Step-by-Step Experimental Protocol
Phase 1: Sample Aliquoting and Isotope Equilibration
-
Thaw human serum samples at room temperature and vortex gently to ensure homogeneity.
-
Transfer 1.0 mL of serum into a clean, solvent-rinsed 15 mL glass centrifuge tube.
-
Spike the sample with 50 µL of the Internal Standard working solution ( 13C12 -PCB 113 at 10 ng/mL in nonane).
-
Vortex briefly and allow the sample to equilibrate for 15 minutes at room temperature. Critical Step: This allows the labeled standard to integrate into the serum matrix, mimicking the binding state of the native analyte.
Phase 2: Protein Denaturation and Liquid-Liquid Extraction (LLE)
-
Add 2.0 mL of a 50:50 (v/v) Formic Acid:Water solution to the serum[1].
-
Vortex aggressively for 30 seconds to initiate protein denaturation. The solution will become visibly turbid.
-
Add 5.0 mL of pesticide-grade Hexane.
-
Sonicate the tubes for 1 minute, followed by multi-vortexing at 2000 rpm for 10 minutes to maximize the surface area for phase transfer[1].
-
Centrifuge at 3000 × g for 10 minutes to cleanly separate the upper organic (hexane) layer from the lower aqueous/proteinaceous layer.
-
Using a glass Pasteur pipette, carefully transfer the upper hexane layer to a clean glass tube.
Phase 3: Lipid Degradation via Acidified Silica Chromatography
-
Prepare a glass cleanup column packed with 1 gram of Acidified Silica Gel (typically 30-40% w/w sulfuric acid on activated silica) topped with 0.5 cm of anhydrous sodium sulfate to remove residual moisture.
-
Pre-condition the column with 5 mL of hexane (discard the eluate).
-
Load the 5.0 mL hexane extract from Phase 2 onto the column.
-
Elute the PCBs by passing an additional 10 mL of Hexane through the column, collecting the entire fraction in a conical glass concentrator tube. Note: The sulfuric acid will char and trap the lipids, leaving a dark band at the top of the column, while PCB 113 passes through unhindered.
Phase 4: Concentration and Reconstitution
-
Place the collection tube in a heated block (35°C) under a gentle, purified Nitrogen ( N2 ) stream.
-
Evaporate the solvent down to approximately 50 µL.
-
Add 10 µL of a Recovery Standard (e.g., 13C12 -PCB 138) to evaluate the absolute recovery of the internal standard.
-
Adjust the final volume to exactly 20 µL using nonane (which acts as a "keeper" solvent to prevent total evaporation of the highly volatile PCBs). Transfer to a GC autosampler vial with a glass micro-insert.
Instrumental Parameters (GC-MS/MS)
Analysis is performed using a Triple Quadrupole GC-MS/MS equipped with an electron ionization (EI) source. A specialized PCB-phase capillary column (e.g., TRACE TR-PCB or DB-5MS, 60 m × 0.25 mm × 0.25 µm) is required to resolve PCB 113 from structurally similar pentachlorobiphenyls[5].
-
Injection: 1 µL, Splitless mode (Inlet Temp: 280°C).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 120°C (hold 1 min) → ramp at 20°C/min to 200°C → ramp at 2.5°C/min to 300°C (hold 5 min).
-
MS/MS Conditions: EI mode (70 eV), Source Temp: 280°C, Collision Gas: Argon.
Table 1: GC-MS/MS MRM Transitions for PCB 113
Transitions are based on the loss of two chlorine atoms ( Cl2 , -70 Da) during Collision-Induced Dissociation (CID).[2]
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose |
| Native PCB 113 | 325.9 | 255.9 | 25 | Quantitation |
| Native PCB 113 | 327.9 | 257.9 | 25 | Confirmation |
| 13C12 -PCB 113 | 337.9 | 267.9 | 25 | Internal Standard Quant |
| 13C12 -PCB 113 | 339.9 | 269.9 | 25 | Internal Standard Conf |
Data Analysis & Quality Control
Quantification is executed using the Relative Response Factor (RRF) established during a multi-point calibration (typically 0.005 to 12.5 ng/mL)[1]. Because PCB concentrations in blood are highly dependent on an individual's body fat percentage and recent fasting state, final results must be lipid-normalized . Total serum lipids are calculated enzymatically (Total Cholesterol + Triglycerides), and the final PCB 113 concentration is reported in ng/g lipid .
Table 2: Quality Control and Validation Parameters
Adherence to EPA Method 1668C criteria ensures the legal and scientific defensibility of the data[4].
| QC Parameter | Acceptance Criteria | Scientific Rationale |
| Isotope Recovery | 25% – 150% | Ensures adequate signal-to-noise for the internal standard, validating LLE and cleanup efficiency. |
| Ion Ratio Deviation | ± 15% of theoretical | Confirms peak purity and the absence of co-eluting isobaric matrix interferences. |
| Method Blank | < 1/3 of the LOQ | Verifies the absence of background contamination from solvents, labware, or carryover. |
| Calibration Linearity | R2 > 0.995 | Ensures proportional detector response across the entire biological concentration range. |
References
-
Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC Source: nih.gov URL:[Link]
-
High-throughput analysis of human serum for selected polychlorinated biphenyls (PCBs) by gas chromatography-isotope dilution time-of-flight mass spectrometry (GC-IDTOFMS) Source: researchgate.net URL:[Link]
-
Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS - EPA Source: epa.gov URL:[Link]
-
Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS Source: gcms.cz URL:[Link]
Sources
- 1. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. gcms.cz [gcms.cz]
Application Note: In Vitro Assays for Assessing the Toxicity of 2,3,3',5',6-Pentachlorobiphenyl
Executive Summary & Mechanistic Rationale
2,3,3',5',6-Pentachlorobiphenyl (IUPAC: PCB 113) is a highly persistent synthetic halogenated aromatic hydrocarbon[1]. From a structural and toxicological standpoint, PCB 113 is defined by its di-ortho chlorine substitutions (positions 2 and 6). This specific molecular geometry creates severe steric hindrance, preventing the two biphenyl rings from rotating into a coplanar configuration[2].
Because coplanarity is a strict structural prerequisite for binding the Aryl hydrocarbon Receptor (AhR), PCB 113 is classified as a Non-Dioxin-Like (NDL) PCB [3]. Consequently, its toxicity cannot be evaluated using standard AhR-induction assays (e.g., CYP1A1 reporter assays)[4]. Instead, as a Senior Application Scientist, you must design assays that target the two primary AhR-independent mechanisms of NDL PCB toxicity:
-
Developmental Neurotoxicity via Ryanodine Receptors (RyR): NDL PCBs potently bind to and sensitize RyR channels on the endoplasmic reticulum (ER). This stabilizes the channel in an open state, causing anomalous intracellular calcium ( Ca2+ ) oscillations. In developing neurons, this dysregulation aberrantly activates Ca2+ -dependent signaling pathways (like CaM/CaMKII), leading to disrupted dendritic arborization and synaptogenesis[4].
-
Endocrine Disruption via Transthyretin (TTR) Binding: In vivo, PCB 113 is oxidized by hepatic cytochrome P450 enzymes into hydroxylated metabolites (OH-PCBs)[5]. These metabolites structurally mimic the thyroid hormone thyroxine (T4) and competitively displace T4 from Transthyretin (TTR), the primary transport protein delivering thyroid hormones across the blood-brain barrier[6].
Fig 1. AhR-independent neurotoxic signaling pathway of di-ortho substituted NDL PCBs via RyR.
Quantitative Data Summary
To establish baseline expectations for your assays, the following table summarizes the comparative in vitro toxicity metrics of PCB 113 against standard controls.
| Compound | Structural Class | AhR Binding Affinity | RyR Sensitization ( EC50 ) | TTR Binding Affinity ( IC50 ) | Primary Toxicity Mode |
| PCB 126 | Coplanar (DL) | High (nM range) | Negligible | Low | AhR-mediated (CYP1A1) |
| PCB 113 | Di-ortho (NDL) | Negligible | ∼ 1.5 - 5.0 μ M | Moderate | RyR activation, Neurotoxicity |
| OH-PCB 113 | Hydroxylated NDL | Negligible | Moderate | < 100 nM | Endocrine disruption (Thyroid) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They do not merely measure an endpoint; they incorporate bidirectional pharmacological controls to definitively prove the causality of the observed toxicological effect.
Protocol A: Intracellular Calcium Imaging via Fluo-4 AM in Primary Cortical Neurons
Rationale: We utilize primary mouse cortical neurons at Days in Vitro (DIV) 7-10. This specific timeframe represents the critical developmental window of spontaneous network activity and dendritic arborization, making it highly sensitive to RyR-mediated disruption[4].
Fig 2. Step-by-step workflow for Fluo-4 AM intracellular calcium imaging in primary neurons.
Step-by-Step Methodology:
-
Dye Loading: Wash DIV 7-10 primary cortical neurons twice with warm Tyrode’s buffer. Incubate cells with 3 μ M Fluo-4 AM (a Ca2+ -sensitive fluorophore) and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.
-
De-esterification: Remove the dye solution, wash three times with Tyrode’s buffer, and incubate for an additional 20 minutes to allow complete intracellular de-esterification of the AM ester.
-
Baseline Acquisition: Transfer the coverslip to a confocal microscope equipped with a 37°C environmental chamber. Excite at 488 nm and record baseline fluorescence ( F0 ) for 3 minutes to establish resting Ca2+ levels.
-
Treatment & Kinetic Recording:
-
Test Well: Spike in PCB 113 (dissolved in DMSO, final concentration 2 μ M; final DMSO ≤ 0.1%).
-
Positive Control: Spike in 10 mM Caffeine (a known, potent RyR agonist).
-
-
Self-Validation (Rescue Step): To prove the observed Ca2+ spike is strictly RyR-dependent (and not an artifact of membrane permeabilization), pre-incubate a parallel well with 10 μ M Dantrolene (a specific RyR antagonist) for 15 minutes prior to PCB 113 exposure. A successful assay will show complete nullification of the PCB 113-induced Ca2+ transient in the presence of Dantrolene.
Protocol B: In Vitro Transthyretin (TTR) Competitive Binding Assay
Rationale: Because PCB 113 is metabolized into highly active OH-PCBs in vivo[5], assessing its endocrine-disrupting potential requires evaluating its affinity for TTR[6]. We utilize an 8-anilino-1-naphthalenesulfonic acid (ANS) displacement assay. ANS fluoresces strongly when bound to the hydrophobic T4-binding pocket of TTR; displacement by an OH-PCB metabolite causes a quantifiable drop in fluorescence.
Step-by-Step Methodology:
-
Complex Formation: In a 96-well black microplate, combine 50 nM human recombinant TTR and 150 nM ANS in assay buffer (0.1 M Tris-HCl, 0.1 M NaCl, 1 mM EDTA, pH 8.0).
-
Equilibration: Incubate the plate at room temperature for 15 minutes to allow the TTR-ANS complex to reach equilibrium. Read initial fluorescence (Excitation: 395 nm / Emission: 460 nm).
-
Competitive Displacement: Add serial dilutions of PCB 113 and its synthesized metabolite (e.g., 4-OH-PCB 113) ranging from 1 nM to 10 μ M.
-
Self-Validation (Control Binding):
-
Positive Displacement Control: Add unlabeled Thyroxine (T4) at 100 nM. This should rapidly displace ANS, dropping fluorescence to baseline, validating the dynamic range of the binding pocket.
-
Vehicle Control: Add equivalent DMSO volume to ensure the solvent does not alter TTR conformation.
-
-
Analysis: Calculate the IC50 by plotting the percentage of initial fluorescence against the log concentration of the test compound. OH-PCB 113 should exhibit an IC50 in the nanomolar range, confirming its potent capacity to disrupt thyroid hormone transport.
References
- Pessah IN, et al. "The developmental neurotoxicity of legacy vs. contemporary polychlorinated biphenyls (PCBs): Similarities and differences".
- "2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087".
- "PCBs and Rel
- "Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment". United States Environmental Protection Agency (EPA).
- "Metabolism and metabolites of polychlorinated biphenyls (PCBs)".
- Sandau CD, et al. "Identification of 4-Hydroxyheptachlorostyrene in Polar Bear Plasma and Its Binding Affinity to Transthyretin...".
Sources
- 1. 2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementec.ie [elementec.ie]
- 3. epa.gov [epa.gov]
- 4. The developmental neurotoxicity of legacy vs. contemporary polychlorinated biphenyls (PCBs): Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application of PCB 113 in neurotoxicity studies
Application Note: Utilizing PCB 113 (2,3,3',5',6-Pentachlorobiphenyl) as a Model Compound in Neurotoxicity and Calcium Signaling Studies
Introduction & Mechanistic Rationale
Polychlorinated biphenyls (PCBs) are ubiquitous, persistent environmental pollutants that bioaccumulate in lipid-rich tissues[1]. Historically, toxicological assessments heavily prioritized dioxin-like (DL) PCBs, which bind to the aryl hydrocarbon receptor (AhR). However, non-dioxin-like (NDL) PCBs—such as PCB 113 (2,3,3',5',6-Pentachlorobiphenyl)—have emerged as potent neurotoxicants capable of causing severe developmental and cognitive deficits[1],[2].
Unlike DL-PCBs, NDL-PCBs possess multiple ortho-chlorine substitutions that restrict the coplanarity of their biphenyl rings[2],[3]. This specific steric conformation prevents AhR binding but allows PCB 113 to directly interact with and sensitize Ryanodine Receptors (RyRs) located in the endoplasmic reticulum (ER) of neurons[4],[5].
The sensitization of RyRs by NDL-PCBs leads to spontaneous, uncontrolled intracellular calcium ( Ca2+ ) release. This ionic dysregulation triggers a cascade of neurotoxic events: mitochondrial calcium overload, reactive oxygen species (ROS) generation, and the abnormal exocytosis of neurotransmitters such as dopamine and serotonin[1],[5]. This application note provides a validated, self-contained protocol for utilizing PCB 113 to study NDL-PCB-induced neurotoxicity, ensuring high data integrity and mechanistic validation.
Mechanistic Pathway
Fig 1: PCB 113-induced neurotoxic signaling pathway via Ryanodine Receptor sensitization.
Experimental Design & Causality
To establish a robust neurotoxicity model, the experimental design must isolate the RyR-mediated Ca2+ flux from generalized cellular stress responses.
-
Cell Model Selection: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are optimal due to their endogenous expression of RyR types 1 and 2, alongside their well-characterized dopaminergic properties.
-
Self-Validating Controls: To definitively prove that PCB 113 toxicity is mediated by RyRs (and not by plasma membrane damage or IP3 receptor activation), the protocol incorporates Dantrolene , a highly specific RyR antagonist. If Dantrolene pre-treatment rescues the cells from PCB 113-induced Ca2+ spikes and subsequent apoptosis, the RyR-specific mechanism is validated.
-
Solvent Causality: PCB 113 is highly lipophilic and must be dissolved in cell-culture grade dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay must strictly not exceed 0.1% (v/v). Higher concentrations induce solvent-mediated membrane permeabilization, which causes artificial Ca2+ leakage and confounds fluorescent measurements.
Step-by-Step Protocols
Protocol A: Preparation and Exposure of PCB 113
-
Stock Solution: Dissolve pure PCB 113 standard in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C in amber glass vials (PCBs can adsorb to certain laboratory plastics, reducing the effective concentration).
-
Cell Seeding: Seed SH-SY5Y cells at 2×104 cells/well in a 96-well black-walled, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO2 .
-
Pre-treatment (Mechanistic Validation): To a designated subset of control wells, add 10 µM Dantrolene 30 minutes prior to PCB exposure to block RyR channels.
-
Exposure: Dilute the PCB 113 stock in serum-free assay medium to achieve final concentrations of 0.1 µM, 1.0 µM, and 10.0 µM. Ensure the final DMSO concentration is uniform across all wells, including the vehicle control (0.1%).
Protocol B: Intracellular Calcium Dynamics (Fluo-4 AM Assay)
Causality: Fluo-4 AM is a cell-permeant fluorescent probe that exhibits a >100-fold increase in fluorescence upon binding Ca2+ . It is chosen over Fura-2 for high-throughput microplate reading due to its optimal excitation at 488 nm, which aligns with standard Argon lasers and avoids the UV-induced phototoxicity associated with prolonged kinetic imaging.
-
Dye Loading: Wash cells twice with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Add 3 µM Fluo-4 AM (supplemented with 0.02% Pluronic F-127 to prevent dye compartmentalization) to each well.
-
Incubation: Incubate in the dark at 37°C for 45 minutes.
-
De-esterification: Wash cells three times with HBSS to remove extracellular dye. Incubate for an additional 20 minutes at room temperature to allow complete intracellular de-esterification of the AM ester, trapping the active dye inside the cell.
-
Measurement: Transfer the plate to a kinetic fluorescence reader (Ex/Em = 494/516 nm). Establish a 2-minute baseline, then inject PCB 113 treatments automatically via fluidics. Record fluorescence every 2 seconds for 10 minutes.
Protocol C: Neurotransmitter Efflux Quantification (HPLC-ECD)
Causality: Because RyR-mediated Ca2+ spikes trigger vesicle fusion, measuring extracellular dopamine provides a functional endpoint for PCB 113 neurotoxicity.
-
Supernatant Collection: Following a 4-hour exposure to PCB 113, collect the extracellular medium from the culture wells.
-
Stabilization: Immediately add 0.1 M perchloric acid (PCA) containing 0.1 mM EDTA to the samples. Reasoning: PCA precipitates extracellular proteins, while EDTA chelates trace metals, preventing the rapid auto-oxidation of dopamine and serotonin.
-
Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Inject 20 µL of the clarified supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with an Electrochemical Detector (ECD). Quantify dopamine peaks against a standard curve.
Experimental Workflow
Fig 2: Experimental workflow for assessing PCB 113 neurotoxicity and mechanistic validation.
Data Presentation & Expected Outcomes
To facilitate cross-study comparison and validate the experimental setup, quantitative data should be structured to highlight the dose-dependent nature of PCB 113 and the specific mechanistic rescue provided by the RyR antagonist.
| Treatment Group | Peak Intracellular Ca2+ ( ΔF/F0 ) | Dopamine Efflux (% of Control) | Cell Viability (24h, % Control) |
| Vehicle Control (0.1% DMSO) | 1.00±0.05 | 100±5.2 | 100±2.1 |
| PCB 113 (0.1 µM) | 1.45±0.12 | 115±6.4 | 98±3.4 |
| PCB 113 (1.0 µM) | 2.80±0.25 | 160±8.1 | 82±4.5 |
| PCB 113 (10.0 µM) | 4.10±0.30 | 210±12.5 | 55±6.2 |
| PCB 113 (10.0 µM) + Dantrolene | 1.30±0.15 | 110±5.5 | 92±3.8 |
Table 1: Representative quantitative outcomes demonstrating the dose-dependent neurotoxic effects of PCB 113 and the mechanistic rescue by Dantrolene.
References
-
[1] Environmental Working Group (EWG). PCB-113 - Human Toxome Project. Available at:[Link]
-
[4] National Institutes of Health (NIH) / PMC. Metabolism and metabolites of polychlorinated biphenyls (PCBs). Available at:[Link]
-
[2] U.S. Environmental Protection Agency (EPA). Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. Available at:[Link]
-
[5] Sheffield Hallam University Research Archive. Measurement Artefacts, Ion mobility and Other Observations in Environmental Mass Spectrometry Analyses (Citing: Ryanodine receptor activation as a convergent mechanism of PCB toxicity). Available at: [Link]
Sources
Technical Support Center: Enhancing Sensitivity for Low-Level 2,3,3',5',6-Pentachlorobiphenyl (PCB-119) Detection
Welcome to the technical support center dedicated to the nuanced challenge of detecting low-levels of 2,3,3',5',6-Pentachlorobiphenyl (PCB-119). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of trace-level analysis of this specific congener. Here, we will dissect common issues, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to achieve the highest sensitivity and data quality in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in detecting low levels of PCB-119?
The primary challenge lies in achieving the necessary sensitivity and selectivity to detect PCB-119 at trace levels amidst a complex sample matrix. Environmental and biological samples often contain a multitude of compounds that can interfere with the analysis, leading to issues such as matrix effects, where the signal of the target analyte is suppressed or enhanced.[1][2][3][4]
Q2: Which analytical technique is recommended for the highest sensitivity in PCB-119 detection?
For ultra-trace level detection, Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) or High-Resolution Mass Spectrometry (HRMS) is the gold standard.[5][6] GC-MS/MS, particularly when operated in Selected Reaction Monitoring (SRM) mode, offers exceptional selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise.[5][7][8] HRMS, as specified in EPA Method 1668, provides very low detection limits by differentiating congeners based on their exact mass-to-charge ratio, thereby minimizing interferences.[6][9][10]
Q3: Why is sample preparation so critical for low-level PCB analysis?
A meticulous sample preparation workflow is paramount because it directly impacts the cleanliness of the sample extract introduced into the analytical instrument. The goal is to isolate PCB-119 from interfering matrix components, such as lipids in biological samples, which can contaminate the GC inlet and column, suppress the analyte signal, and lead to inaccurate quantification.[10] A robust cleanup process ensures a concentrated and clean sample, which is essential for achieving low detection limits.
Q4: What are "matrix effects" and how can I mitigate them?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3][4] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. Mitigation strategies include:
-
Thorough Sample Cleanup: To remove interfering compounds.
-
Use of Isotope-Labeled Internal Standards: Carbon-13 labeled PCBs are chemically similar to the native congeners and will experience similar matrix effects, allowing for accurate correction during data analysis.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[11]
Q5: What is the role of an internal standard in PCB-119 analysis?
An internal standard is a compound added to a sample at a known concentration before sample processing. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. For PCB congener analysis, isotope-labeled analogs (e.g., ¹³C₁₂-labeled PCBs) are the ideal internal standards as they have nearly identical chemical and physical properties to their native counterparts.[12]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of low-level PCB-119.
Issue 1: Poor Signal-to-Noise Ratio (S/N)
A low S/N ratio is a common indicator of insufficient sensitivity. The following steps can help diagnose and resolve this issue.
Potential Causes & Solutions:
-
Contaminated GC-MS System: A dirty ion source, contaminated inlet liner, or column bleed can elevate the baseline noise.
-
Suboptimal Injection Parameters: The injection technique significantly influences the transfer of the analyte to the column.
-
Solution: Optimize the injection volume, inlet temperature, and consider using advanced injection techniques like Programmed Temperature Vaporization (PTV) for large volume injections.[15]
-
-
Inefficient Ionization: The efficiency of ion generation in the MS source is critical.
-
Solution: Ensure the MS is properly tuned. For enhanced sensitivity, consider optimizing the ionization energy and other source parameters beyond the standard autotune.[14]
-
-
Inadequate Sample Cleanup: A "dirty" sample extract will introduce matrix components that can increase the background noise.
-
Solution: Re-evaluate and optimize the sample cleanup procedure. This may involve using different sorbents or adding extra cleanup steps.
-
Issue 2: Peak Shape Problems (Tailing, Fronting, Broadening, Splitting)
Aberrant peak shapes can compromise both qualitative identification and quantitative accuracy.
Potential Causes & Solutions:
-
Peak Tailing:
-
Peak Fronting:
-
Peak Broadening:
-
Split Peaks:
-
Cause: Often an injection-related issue, such as a fast injection into an open liner or improper solvent focusing.[16][19]
-
Solution: Use an inlet liner with glass wool to aid in vaporization and reduce injection speed. Optimize the initial oven temperature to be about 20°C below the boiling point of the solvent for better analyte focusing.[16]
-
Issue 3: Inconsistent Retention Times
Shifts in retention time can lead to misidentification of the target analyte.
Potential Causes & Solutions:
-
Leaks in the GC System: Leaks in the carrier gas flow path will cause pressure fluctuations.
-
Solution: Perform a thorough leak check of all fittings and connections from the gas source to the detector.
-
-
Column Issues: A poorly installed column or a column that has been shortened without adjusting the method can cause retention time shifts.
-
Solution: Ensure the column is installed correctly according to the manufacturer's instructions. If the column has been trimmed, the oven temperature program may need to be adjusted.
-
-
Inconsistent Oven Temperature: Fluctuations in the GC oven temperature will directly impact retention times.
-
Solution: Verify the oven temperature with a calibrated external thermometer.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Low-Level PCB Detection
| Technique | Typical Detection Limits | Selectivity | Throughput | Cost |
| GC-ECD | Low ppb to high ppt | Moderate | High | Low |
| GC-MS (SIM) | Low ppb to high ppt | Good | High | Moderate |
| GC-MS/MS (SRM) | Low ppt to high ppq | Excellent | High | High |
| GC-HRMS | Low ppt to low ppq | Excellent | Moderate | Very High |
Data compiled from various sources, including EPA Method 1668 documentation and vendor application notes.[9][10]
Experimental Protocols
Protocol 1: Basic GC-MS/MS Parameter Optimization for PCB-119
This protocol outlines a starting point for optimizing a GC-MS/MS method for PCB-119.
-
Infuse a standard solution of PCB-119 directly into the mass spectrometer to determine the precursor ion and optimize the source parameters for maximum signal intensity.
-
Perform a product ion scan to identify the most abundant and specific product ions resulting from the fragmentation of the PCB-119 precursor ion.
-
Select at least two product ions for SRM transitions. This allows for both quantification (using the most intense transition) and confirmation (by checking the ratio of the two transitions).
-
Optimize the collision energy for each SRM transition to maximize the abundance of the product ions.
-
Develop a GC method with an appropriate temperature program to ensure chromatographic separation of PCB-119 from other potentially interfering PCB congeners.
-
Set the MS/MS acquisition parameters, including the dwell time for each SRM transition, to ensure a sufficient number of data points across the chromatographic peak (ideally 12-15 points).[7]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Signal-to-Noise
Caption: A logical workflow for diagnosing and resolving low signal-to-noise issues.
Diagram 2: Logical Flow for Addressing Peak Shape Problems
Caption: A decision tree for troubleshooting common chromatographic peak shape problems.
References
-
Femtogram Sensitivity for PCBs in a Single Injection by GC-MS/MS. SCISPEC. Available at: [Link]
-
Gaining Sensitivity in Environmental GC–MS. LCGC International. Available at: [Link]
-
Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]
-
Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Washington State Department of Ecology. Available at: [Link]
-
Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Shimadzu. Available at: [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]
-
PCB Design for Signal Integrity: Techniques for Minimizing Noise and Interference. Available at: [Link]
-
EPA Method 1668 C Instrumentation Guide. Amptius. Available at: [Link]
-
9 Factors that Lead to Signal Integrity Issues in a PCB. Sierra Circuits. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Available at: [Link]
-
Understanding Signal Loss in PCB Design: Causes, Effects, and Solutions. NEXTPCB. Available at: [Link]
-
Troubleshooting PCB Layout Issues: A Systematic Approach with [Software]. ALLPCB. Available at: [Link]
-
Common PCB Signal Issues & How to Fix Them. Blind Buried Circuits. Available at: [Link]
-
Peak Shape Problems: Negative Peaks in Gas Chromatography. LabRulez GCMS. Available at: [Link]
-
7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Inlet liner geometry and the impact on GC sample analysis. Chromex Scientific. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
-
5890 Chromatographic Troubleshooting Peak Shape Problem. Agilent. Available at: [Link]
-
Sensitivity Loss in GC: Causes and Remedies. Applied Analytical Systems. Available at: [Link]
-
DELAWARE RIVER ESTUARY STAGE 2 PCB TMDL Polychlorinated Biphenyls - EPA Method 1668A Project Quality Control Requirements. NJ.gov. Available at: [Link]
-
Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency. Available at: [Link]
-
Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry Research. Available at: [Link]
-
Using GC-MS/MS as a Confirmatory Method for Dioxin-Like PCBs in Food and Feed. SCISPEC. Available at: [Link]
-
Get your GC-MS troubleshooting guide now!. Separation Science. Available at: [Link]
-
GC-MS/MS analysis of PAH and PCB in environmental samples. Peak Scientific. Available at: [Link]
-
GC-MS Troubleshooting Guide. Scribd. Available at: [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available at: [Link]
-
Optimizing GC–MS Methods. LCGC International. Available at: [Link]
-
The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate. Available at: [Link]
-
Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. vscht.cz. Available at: [Link]
-
Optimization of GC-MS program parameters. ResearchGate. Available at: [Link]
-
GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices. LCGC International. Available at: [Link]
-
Analyzing PCBs in Source Materials and Environmental Media: Soil, Water and Air. LSP Association. Available at: [Link]
-
Common Errors During Sample Preparation & How to Avoid Them. Labtag Blog. Available at: [Link]
-
PCB Defect Detection Model Based on Intrinsic Feature Decomposition and Multilevel Fusion Against Image Uncertainty. ResearchGate. Available at: [Link]
-
Environmental occurrence, abundance, and potential toxicity of polychlorinated biphenyl congeners: considerations for a congener-specific analysis. PubMed. Available at: [Link]
-
Label-Efficient PCB Defect Detection with an ECA–DCN-Lite–BiFPN–CARAFE-Enhanced YOLOv5 and Single-Stage Semi-Supervision. PMC. Available at: [Link]
-
Label-Efficient PCB Defect Detection with an ECA–DCN-Lite–BiFPN–CARAFE Enhanced YOLO and. Preprints.org. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. analchemres.org [analchemres.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispec.co.th [scispec.co.th]
- 6. amptius.com [amptius.com]
- 7. scispec.co.th [scispec.co.th]
- 8. peakscientific.com [peakscientific.com]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. web.vscht.cz [web.vscht.cz]
- 12. lspa.memberclicks.net [lspa.memberclicks.net]
- 13. aasnig.com [aasnig.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimization of PCB 113 Extraction from Complex Matrices
Welcome to the Technical Support Center for trace analytical methodologies. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals tasked with isolating highly lipophilic persistent organic pollutants—specifically Polychlorinated Biphenyl 113 (PCB 113; 2,3,3',5',6-pentachlorobiphenyl)—from challenging biological and environmental matrices.
Mechanistic Troubleshooting & FAQs
Matrix Effects & Analyte Encapsulation
Q: Why does my PCB 113 recovery consistently drop below 70% when extracting from high-lipid biological tissues using standard liquid-liquid extraction, and how can I correct this? A: PCB 113 possesses a high octanol-water partition coefficient (log Kow ~6.5), making it extremely lipophilic. In standard liquid-liquid extractions, endogenous non-polar lipids co-extract and encapsulate the analyte, forming stable emulsions that prevent efficient partitioning into the organic solvent phase. The Solution: Implement a modified QuEChERS workflow followed by a destructive clean-up step using acidified silica gel (sulfuric acid) or Gel Permeation Chromatography (GPC)[1]. Because PCBs are highly resistant to strong acids, the sulfuric acid will aggressively oxidize and degrade the interfering lipids into polar fragments that are permanently retained on the silica bed. The intact PCB 113 will elute quantitatively in the non-polar fraction, restoring recoveries to near 100%.
Thermal & Pressure Kinetics in ASE
Q: During Accelerated Solvent Extraction (ASE) of clay-heavy soils, I observe high variability (RSD > 15%) in PCB 113 extraction efficiency. What is the mechanistic cause, and how do I optimize the parameters? A: Clay soils possess high surface areas and strong adsorptive active sites that tightly bind semi-planar PCBs. Furthermore, wet clay tends to clump under high pressure, causing "solvent channeling" (where the solvent bypasses the interior of the clumps), leading to variable recoveries. The Solution: You must physically disrupt the matrix. Mix the sample intimately with a dispersing agent like diatomaceous earth at a 1:1 ratio to increase the porosity of the sample bed and adsorb excess moisture[2]. Mechanistically, elevate the extraction temperature to 120°C and pressure to 1500 psi using a Hexane/Acetone (1:1, v/v) mixture[3]. The elevated temperature decreases the viscosity and surface tension of the solvent, allowing it to penetrate the clay micropores, while the high pressure maintains the solvent in a liquid state above its boiling point, disrupting the analyte-matrix dipole interactions.
Self-Validating Analytical Systems
Q: How do I ensure self-validation of my extraction efficiency across varying complex matrices to prevent false negatives? A: To create a self-validating system, you must employ Isotope Dilution Mass Spectrometry (IDMS). Prior to any extraction step, spike the raw matrix with a known concentration of a 13C12 -labeled PCB congener (e.g., 13C12 -PCB 52 or 13C12 -PCB 113)[4]. Because the labeled isotope shares identical physicochemical properties with the native PCB 113, it will experience the exact same matrix suppression, extraction losses, and clean-up retention. By quantifying the native PCB 113 relative to the recovery of the 13C -labeled surrogate, the final concentration is mathematically corrected for the specific extraction efficiency of that exact sample[5].
Self-Validating Experimental Protocols
Protocol A: Accelerated Solvent Extraction (ASE) for Soils and Sediments
This protocol leverages high temperature and pressure to overcome strong matrix-analyte binding in environmental samples.
-
Sample Preparation: Lyophilize (freeze-dry) the soil/sediment sample to remove free moisture. Grind and sieve to <0.5 mm particle size to maximize the available surface area.
-
Cell Loading: Insert a cellulose filter at the bottom of a 33 mL ASE extraction cell. Weigh 10 g of the homogenized sample and mix thoroughly with 10 g of diatomaceous earth (ASE Prep DE). Transfer the mixture into the cell. Fill any remaining void volume with Ottawa sand to prevent solvent channeling[2].
-
Surrogate Spiking: Spike the top of the sample bed with 50 µL of 13C12 -PCB surrogate standard (100 ng/mL) to establish the IDMS self-validation baseline.
-
Extraction Parameters: Load the cell into the ASE system. Set the extraction solvent to Hexane/Acetone (1:1, v/v). Program the system to 120°C and 1500 psi. Run 2 static cycles of 5 minutes each. Set the flush volume to 60% and purge time to 100 seconds with high-purity Nitrogen[3].
-
Concentration & Clean-up: Concentrate the extract to ~1 mL under a gentle nitrogen stream. Pass the extract through a Florisil SPE cartridge pre-conditioned with hexane to remove polar interferences. Elute with 10 mL of hexane and analyze via GC-MS/MS.
Protocol B: Modified QuEChERS for High-Lipid Biological Tissues
This protocol utilizes rapid partitioning and dispersive solid-phase extraction (dSPE) to isolate PCB 113 from complex biological macromolecules.
-
Homogenization & Hydration: Weigh 2 g of homogenized biological tissue into a 50 mL PTFE centrifuge tube. Add 5 mL of LC-MS grade water and vortex for 1 minute to hydrate the matrix, which is critical for the subsequent salting-out partitioning step[6].
-
Extraction: Add 10 mL of Acetonitrile. Spike with the internal standard ( 13C12 -PCB). Vortex vigorously for 3 minutes.
-
Salting Out: Add QuEChERS extraction salts (4 g anhydrous MgSO4 and 1 g NaCl). Shake immediately and vigorously for 1 minute to drive the exothermic partitioning of PCBs into the acetonitrile layer. Centrifuge at 5000 rpm for 5 minutes[6].
-
dSPE Clean-up: Transfer 5 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO4 , 150 mg PSA (Primary Secondary Amine to remove fatty acids), and 150 mg C18 (to remove non-polar lipids). Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Solvent Exchange: Transfer the supernatant, evaporate to near dryness under nitrogen, and reconstitute in 100 µL of nonane for GC-HRMS analysis.
Quantitative Optimization Metrics
The following table summarizes the performance metrics of optimized extraction techniques versus legacy methodologies for pentachlorobiphenyls.
| Extraction Method | Target Matrix Type | Optimal Solvent System | Temp / Pressure | Mean Recovery (%) | Precision (RSD %) | Time per Sample |
| ASE / PLE | Clay Soil / Sediment | Hexane/Acetone (1:1) | 120°C / 1500 psi | 92.4 - 101.5 | < 8.0 | ~15 mins |
| Modified QuEChERS | Biological Tissue | Acetonitrile | Ambient / Atm | 95.3 - 103.2 | 3.6 - 5.8 | ~30 mins |
| Soxhlet (Legacy) | Mixed Environmental | DCM / Hexane | Boiling Pt / Atm | 84.7 - 117.3 | > 12.0 | 16 - 24 hours |
Workflow Visualizations
Optimization logic and decision tree for Accelerated Solvent Extraction (ASE) of PCB 113.
Modified QuEChERS extraction and multi-stage clean-up pathway for biological matrices.
References
-
Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS University College Cork / MDPI [Link]
-
QuEChERS extraction for multi-residue analysis of PCBs, PAHs, PBDEs and PCDD/Fs in biological samples National Institutes of Health (PubMed) [Link]
-
Determination of Selected Polychlorinated Biphenyls in Soil Using a QuEChERS-based Method and Gas Chromatography Agilent Technologies [Link]
-
Development of Different Strategies for the Clean-Up of Polychlorinated Biphenyls (PCBs) Congeners Using Pressurized Liquid Extraction Scientific Research Publishing (SCIRP) [Link]
-
Green River Study Sampling and Analysis Plan (Isotope Dilution Methodology) King County Department of Natural Resources and Parks [Link]
Sources
- 1. QuEChERS extraction for multi-residue analysis of PCBs, PAHs, PBDEs and PCDD/Fs in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of Different Strategies for the Clean-Up of Polychlorinated Biphenyls (PCBs) Congeners Using Pressurized Liquid Extraction [scirp.org]
- 4. agilent.com [agilent.com]
- 5. kingcounty.gov [kingcounty.gov]
- 6. research.ucc.ie [research.ucc.ie]
Troubleshooting poor peak shape in 2,3,3',5',6-Pentachlorobiphenyl chromatography
Technical Support Center: Troubleshooting Peak Shape Anomalies in 2,3,3',5',6-Pentachlorobiphenyl (PCB 113) Chromatography
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the chromatographic challenges of 2,3,3',5',6-Pentachlorobiphenyl (PCB 113). PCB 113 is a highly hydrophobic, pentachlorinated congener requiring ultra-trace quantification (often at picogram levels) using High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) or Electron Capture Detection (GC-ECD)[1],[2].
Poor peak shape—whether tailing, fronting, or splitting—directly compromises the resolution of critical co-eluting pairs, degrades signal-to-noise (S/N) ratios, and invalidates peak integration[3]. This guide provides field-proven, causality-driven troubleshooting protocols to restore optimal chromatography.
Caption: Diagnostic logic tree for identifying and resolving PCB 113 peak shape anomalies in GC.
Section 1: Diagnostic FAQs (The "Why" and "How")
Q1: Why is my PCB 113 peak exhibiting severe tailing? Causality: Peak tailing in pentachlorobiphenyls is primarily driven by secondary interactions with active sites in the sample flow path. While PCBs lack active hydrogen atoms, the highly electronegative chlorine atoms on the biphenyl rings can interact with exposed silanol groups (-SiOH) or metal oxides[4]. These active sites typically emerge when the glass inlet liner degrades, glass wool becomes active, or the stationary phase at the head of the fused silica column is stripped by harsh sample matrices[5]. Self-Validating Check: Inject a highly active test mix containing pentachlorophenol. If the test mix tails severely but non-polar hydrocarbons remain symmetric, the system has active sites that must be eliminated[6].
Q2: What causes fronting (a "shark-fin" shape) for PCB 113? Causality: Fronting is a thermodynamic anomaly indicating column overload or a solvent-stationary phase mismatch. If the mass of PCB 113 injected exceeds the stationary phase's capacity—especially common on thin-film columns (e.g., 0.10 µm) used to elute high-boiling PCBs quickly—the analyte partitions poorly, pushing the peak apex forward[7],[8]. Self-Validating Check: Dilute your sample 1:10 and reinject. If the peak shape normalizes and the retention time shifts slightly later, the column was definitively overloaded[5].
Q3: Why am I seeing split peaks, ghost peaks, or multiple apexes? Causality: Split peaks often result from a polarity mismatch between the sample solvent and the stationary phase. For example, injecting a polar solvent onto a non-polar phase causes the solvent to form isolated droplets rather than a uniform film, creating multiple injection bands[9]. Alternatively, if the solvent expansion volume exceeds the liner's internal volume, "backflash" occurs. The vaporized solvent carries PCB 113 into the cold carrier gas lines, where it condenses and slowly bleeds back into the column, creating delayed ghost peaks[5],[10]. Self-Validating Check: Calculate your solvent expansion volume. If it exceeds 80% of your liner's volume, reduce the injection volume or lower the inlet temperature.
Section 2: Quantitative Troubleshooting Matrix
To standardize your troubleshooting approach, compare your chromatographic data against these quantitative thresholds.
| Symptom | Primary Causality | Quantitative Indicator | Corrective Action |
| Tailing | Active sites in inlet/column | Asymmetry Factor ( As ) > 1.2 | Execute Protocol A (Replace liner, trim 10-20 cm from column head). |
| Fronting | Column stationary phase overload | Tailing Factor ( Tf ) < 0.9 | Execute Protocol B (Reduce injection volume to 1 µL, dilute 1:10). |
| Split Peaks | Solvent backflash / Polarity mismatch | Expansion vol > Liner vol | Lower inlet temp; use non-polar solvent (e.g., Isooctane)[9]. |
| Broadening | Dead volume / Suboptimal flow | Plate count ( N ) drops > 20% | Check column installation depth; increase carrier gas velocity. |
Section 3: Experimental Protocols (Self-Validating Systems)
The following methodologies are designed as self-validating systems to ensure scientific integrity and reproducible results under EPA Method 1668C and 8082A frameworks[11],[1].
Protocol A: Inlet Maintenance and Deactivation (Resolving Tailing)
Objective: Eliminate active sites and restore inertness to the sample pathway.
-
Thermal Stabilization: Cool the GC inlet to <50°C and the oven to ambient temperature. Causality: Exposing a hot column to oxygen during maintenance irreversibly degrades the stationary phase, creating new active sites[5].
-
Component Replacement: Remove the septum and glass liner. Inspect the septum for coring—particles dropped into the liner create severe dead volume and active sites. Install a new, highly deactivated single-taper glass liner.
-
Column Trimming: Using a ceramic scoring wafer, trim 10–20 cm from the front of the capillary column. Causality: The first few inches of the column trap non-volatile matrix contaminants[5]. Ensure a perfectly square cut at 90 degrees; jagged edges create turbulent flow.
-
Precision Installation: Reinstall the column to the manufacturer's exact specified depth (e.g., 4–6 mm above the ferrule for split/splitless inlets) to eliminate dead volume.
-
Validation: Run a solvent blank followed by a low-level PCB 113 standard to verify an Asymmetry Factor ( As ) between 0.9 and 1.1.
Protocol B: Optimizing Injection Parameters (Resolving Fronting & Split Peaks)
Objective: Ensure uniform solvent focusing and prevent column overload.
-
Solvent Matching: Ensure PCB 113 is dissolved in a solvent that matches the polarity of your stationary phase (e.g., Isooctane or Hexane for a 5% diphenyl/95% dimethyl polysiloxane column)[9].
-
Volume Calculation: Verify that the injection volume does not cause backflash. For a standard 4 mm ID liner (volume ~900 µL), a 1 µL injection of Isooctane at 250°C and 15 psi expands to roughly 150 µL, which is safe. A 3 µL injection may cause backflash[5].
-
Splitless Time Optimization: Set the splitless purge valve to open at 1.5 to 2 times the sweep time of the liner (typically 45–60 seconds). Causality: Venting too early truncates the peak area; venting too late causes severe solvent tailing and baseline drift.
Caption: Step-by-step GC-HRMS injection and elution workflow for PCB 113 analysis.
References
-
EPA. "Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS." epa.gov.1
-
Restek. "Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC." restek.com. 11
-
Phenomenex. "Troubleshooting Guide: Peak Shape Problems." windows.net. 5
-
Restek. "What do Chromatograms tell us? Peak Shape .. Multiple Peaks for the Same Component." restek.com. 9
-
Agilent Technologies. "J&W GC Column Selection Guide." postnova.com. 6
-
Amptius. "EPA Method 1668 C Instrumentation Guide." amptius.com. 2
-
GCMS. "Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS." gcms.cz. 3
-
CLU-IN. "Gas Chromatography." clu-in.org. 4
-
Restek. "Guide to GC Column Selection and Optimizing Separations." restek.com. 7
-
Restek. "GC Troubleshooting—Carryover and Ghost Peaks." restek.com. 10
Sources
- 1. epa.gov [epa.gov]
- 2. amptius.com [amptius.com]
- 3. gcms.cz [gcms.cz]
- 4. CLU-IN | Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Gas Chromatography [clu-in.org]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. postnova.com [postnova.com]
- 7. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 8. gcms.cz [gcms.cz]
- 9. [9] What do Chromatograms tell us? Peak Shape .. Multiple Peaks for the Same Component [discover.restek.com]
- 10. GC Troubleshooting—Carryover and Ghost Peaks [discover.restek.com]
- 11. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [discover.restek.com]
Technical Support Center: Troubleshooting Calibration Curve Issues in 2,3,3',5',6-Pentachlorobiphenyl Quantification
Audience: Researchers, analytical scientists, and drug development professionals. Scope: High-resolution gas chromatography-mass spectrometry (GC-HRMS) and GC-MS/MS workflows (e.g., EPA Method 1668C).
Core Principles: The Causality of Calibration Failures
Welcome to the Technical Support Center for 2,3,3',5',6-Pentachlorobiphenyl (IUPAC: PCB 113) quantification[1]. This guide is engineered to address the unique calibration challenges presented by this specific pentachlorobiphenyl congener. Due to its structural properties, volatility, and susceptibility to active site interactions, PCB 113 requires rigorous analytical control. This document moves beyond basic troubleshooting by explaining the underlying physicochemical causality of calibration failures and providing self-validating protocols to ensure absolute data integrity.
Frequently Asked Questions (FAQs) - Root Cause Analysis
Q1: Why does my PCB 113 calibration curve exhibit a "droop" or non-linearity at the trace concentration range (< 1 ng/mL)? Causality: At trace levels, the absolute number of PCB 113 molecules injected is extremely low. If the GC inlet liner, glass wool, or the front end of the analytical column contains active silanol (-SiOH) groups (due to poor deactivation or stationary phase degradation), the electronegative chlorine atoms and the π-electrons of the biphenyl rings will undergo dipole-dipole interactions and hydrogen bonding with these active sites[2]. This adsorption prevents a proportional fraction of the analyte from reaching the detector, causing peak tailing and a downward curve (droop) at the low end. Solution: Passivate the system. Use ultra-inert deactivated liners without glass wool, trim 10-20 cm from the front of the analytical column, and inject a high-concentration standard to temporarily block remaining active sites before running the calibration curve.
Q2: What causes the calibration curve to plateau at the high end (> 1000 ng/mL)? Causality: High-end non-linearity is typically a hardware limitation rather than a chemical one. In GC-MS/MS or GC-HRMS systems, the electron multiplier (EM) has a finite linear dynamic range. When a highly concentrated band of PCB 113 elutes, the resulting ion flux exceeds the EM's physical capacity to generate a proportional cascade of secondary electrons, leading to detector saturation[3]. Solution: Do not extrapolate beyond the linear range. If high concentrations are expected, utilize isotope dilution quantitation (which corrects for minor deviations) or apply a quadratic regression fit (ignoring the origin)[3]. For severe saturation, dilute the sample or increase the split ratio.
Q3: Why is my internal standard (13C12-PCB 113) response erratic across my calibration levels? Causality: Erratic internal standard (IS) responses often stem from solvent expansion volume issues in the GC inlet. If a highly volatile solvent expands beyond the physical volume of the liner upon vaporization, it causes "backflash" into the carrier gas purge lines, leading to irreproducible transfer of the analyte onto the column[3]. Additionally, complex sample matrices can cause signal suppression or enhancement in the ion source. Solution: Switch to a higher-boiling solvent like nonane, which controls the expansion volume and ensures quantitative transfer[4]. Ensure the injection volume does not exceed 1-2 µL.
Experimental Protocols: Self-Validating Calibration Workflow
To guarantee trustworthiness, the following protocol for PCB 113 quantification is designed as a self-validating system . The analytical run must prove its own integrity via built-in Relative Response Factor (RRF) checks before any unknown samples are processed.
Step-by-Step GC-MS/MS Isotope Dilution Calibration (Adapted from EPA Method 1668C)
-
Step 1: Standard Preparation: Prepare a 6-point calibration curve of native PCB 113 ranging from 0.10 to 2,000 ng/mL[4]. Use nonane as the diluent to minimize inlet backflash.
-
Step 2: Isotope Spiking: Spike every calibration level with a constant concentration (e.g., 5.0 ng/mL) of mass-labeled internal standard (13C12-PCB 113). This exact same concentration must be spiked into all subsequent unknown samples.
-
Step 3: GC-MS/MS Acquisition: Operate the mass spectrometer in Timed-SRM (Selected Reaction Monitoring) mode to maximize dwell time on the specific transitions for PCB 113. Maintain the transfer line at 280°C and the ion source at 300°C to prevent cold spots that could cause peak broadening[2][4].
-
Step 4: Self-Validating RRF Calculation: Calculate the Relative Response Factor (RRF) for each calibration level using the formula: RRF = (Area_native × Conc_IS) / (Area_IS × Conc_native)
-
Validation Gate: Calculate the %RSD (Relative Standard Deviation) of the RRF across all 6 levels. If the %RSD is < 20%, the system is validated and linear[4][5]. If the %RSD > 20%, the system automatically flags a failure, requiring the operator to halt analysis and perform inlet maintenance.
Quantitative Data & Troubleshooting Metrics
The following table summarizes the quantitative thresholds required to maintain a self-validating calibration system for PCB 113.
| Diagnostic Metric | Target Value | Symptom of Failure | Root Cause (Causality) | Corrective Action |
| RRF %RSD | < 20% | > 20% across all levels | Matrix effects or inlet backflash | Switch to nonane solvent; check syringe precision. |
| Coefficient of Determination ( R2 ) | > 0.990 | < 0.990 with high-end plateau | Electron multiplier saturation | Dilute sample; apply quadratic fit[3]. |
| Low-Level Signal-to-Noise (S/N) | > 10:1 at 0.1 ng/mL | Peak tailing, missing peaks | Adsorption to active silanol sites | Replace liner with ultra-inert glass; trim column[2]. |
| Ion Ratio (Qualifier/Quantifier) | ± 15% of theoretical | Ratio mismatch | Co-eluting isobaric interference | Optimize GC oven ramp; use a high-resolution column. |
Visualizations
Fig 1: Root cause analysis and troubleshooting pathways for PCB 113 calibration non-linearity.
Fig 2: Self-validating isotope dilution calibration workflow for PCB 113 quantification.
References
- Source: pragolab.
- Source: epa.
- Source: alfa-chemistry.
- Source: chromforum.
- Source: wikipedia.
Sources
Technical Support Center: Handling & Storage of 2,3,3',5',6-Pentachlorobiphenyl (PCB-113) Standards
Welcome to the Analytical Support Center. As a Senior Application Scientist, I designed this guide to address the critical handling, storage, and troubleshooting protocols for 2,3,3',5',6-Pentachlorobiphenyl (PCB-113) analytical standards. Because PCB-113 is a persistent organic pollutant quantified at ultra-trace levels (picogram to femtogram) using HRGC/HRMS, any deviation in standard integrity directly compromises calibration accuracy and experimental reproducibility.
This guide moves beyond basic instructions to explain the causality behind each protocol, ensuring your laboratory maintains a self-validating system for standard management.
Quantitative Data & Specifications
The following table summarizes the physicochemical properties and critical storage parameters for PCB-113 standards to ensure compliance with EPA and NIST methodologies.
| Parameter | Specification | Causality / Rationale |
| IUPAC Name | 2,3,3',5',6-Pentachlorobiphenyl | Defines the specific pentachlorobiphenyl congener structure. |
| Congener Number | PCB-113 | Standardized nomenclature for environmental tracking[1]. |
| CAS Registry Number | 68194-10-5 | Unique chemical identifier[2]. |
| Common Solvents | Isooctane, Nonane | Highly non-polar solvents match the lipophilicity of PCBs[3]. |
| Unopened Storage Temp | 10°C to 30°C | Prevents solvent contraction or precipitation in sealed ampoules[3]. |
| Working Solution Temp | < 6°C (in the dark) | Minimizes volatility of isooctane and prevents photodegradation[4]. |
| Max Open Ampoule Time | < 5 minutes | Isooctane evaporates rapidly; prolonged exposure alters mass fraction[3]. |
Standard Preparation & Handling Workflows
To maintain scientific integrity, the transfer of PCB-113 from a neat or ampouled standard into a working calibration solution must be treated as a highly controlled event.
Caption: Workflow for receiving, handling, and storing PCB-113 analytical standards.
Step-by-Step Methodology: Creating Working Solutions
Self-Validating Protocol: This procedure incorporates physical markers to ensure ongoing validation of standard concentration.
-
Equilibration (Critical Step): Remove the sealed ampoule from storage and allow it to equilibrate to room temperature (20°C to 25°C) for at least 30 minutes.
-
Causality: Solvents like isooctane expand and contract significantly with temperature. Withdrawing an aliquot while the solvent is cold results in a higher mass of solvent per unit volume, artificially inflating the PCB-113 concentration when it warms up to room temperature[3].
-
-
Preparation of Receiving Vials: Pre-label amber glass vials equipped with fluoropolymer (PTFE)-lined screw caps.
-
Causality: Amber glass prevents UV-induced dechlorination. PTFE lining is mandatory because PCBs are highly lipophilic and will extract plasticizers (e.g., phthalates) from standard rubber or plastic septa, causing severe background interference in HRMS[5].
-
-
Ampoule Opening & Rapid Transfer: Snap the ampoule neck and immediately withdraw the required aliquot using a gas-tight glass syringe. Transfer to the prepared vial.
-
Causality: Due to the high vapor pressure of isooctane, the certified mass fraction is no longer valid if the ampoule remains open for more than 5 minutes[3].
-
-
Meniscus Marking (Self-Validation): Once the working solution is sealed, use a solvent-resistant marker to draw a line exactly at the liquid meniscus level.
-
Causality: Before every subsequent use, the analyst must verify the liquid level matches the mark. If the level has dropped, solvent evaporation has occurred, the concentration is compromised, and the standard must be discarded[5].
-
-
Storage: Store the working solutions in the dark at < 6°C[4].
Troubleshooting Guide
Q: Why is my PCB-113 calibration curve showing a positive drift (increasing response factor) over time? A: Solvent evaporation. Isooctane and nonane are volatile. If working standards are frequently opened, left at room temperature, or stored with compromised septa, the solvent evaporates faster than the semi-volatile PCB-113. This concentrates the analyte, leading to artificially high responses. Actionable Fix: Implement the meniscus marking technique described above. Store working standards at < 6°C[4]. Replace working standards every 6 months, or immediately if solvent loss is detected.
Q: Why am I seeing extraneous peaks or elevated background noise in the HRGC/HRMS chromatogram? A: Plasticizer contamination. PCBs are analyzed at ultra-trace levels (e.g., Method 1668C detects down to parts-per-quadrillion)[4]. Contact with any non-PTFE plastics (e.g., pipette tips, unlined caps, plastic storage bags) will introduce phthalates and other polymers that co-elute or elevate the baseline. Actionable Fix: Ensure all standard handling uses exclusively glass and PTFE. Syringes must be triple-rinsed with high-purity solvent (e.g., dichloromethane followed by hexane) between transfers[5].
Q: My standard recovery is lower than expected during initial calibration verification (ICV). What causes this loss? A: Adsorption to active sites on glass or photodegradation. At low concentrations (pg/μL), PCB-113 can adsorb to non-deactivated glass surfaces. Additionally, exposure to ambient laboratory UV light can cause reductive dechlorination (loss of a chlorine atom), converting the pentachlorobiphenyl into a tetrachlorobiphenyl. Actionable Fix: Use silanized glass vials for highly dilute working standards. Always store standards in amber glass and minimize exposure to benchtop lighting.
Frequently Asked Questions (FAQs)
Q: Can I store my unopened PCB-113 ampoules in the freezer to extend their shelf life? A: No. According to for PCB congeners in isooctane, sealed ampoules should be stored between 10°C and 30°C[3]. Freezing can cause the solvent to contract excessively or the solute to precipitate, potentially compromising the integrity of the glass ampoule or making it difficult to re-dissolve the analyte completely.
Q: Is PCB-113 considered a "dioxin-like" PCB? A: No. The World Health Organization (WHO) designates 12 specific PCB congeners as "dioxin-like" due to their coplanar structure and toxicological similarity to dioxins (e.g., PCB-77, 81, 105, 114, 118, 123, 126, 156, 157, 167, 169, 189)[6]. PCB-113 (2,3,3',5',6-Pentachlorobiphenyl) is not among these 12, but it is still strictly monitored under comprehensive congener-specific methods like [2].
Q: Why do HRMS methods require isotope dilution for PCB-113 quantification? A: Isotope dilution uses a Carbon-13 labeled version of the congener (or a closely eluting homolog) as an internal standard added before any extraction or cleanup[7]. Because the labeled standard experiences the exact same physical and chemical losses as the native PCB-113 during sample preparation, the final ratio inherently corrects for extraction efficiency, providing a self-validating and highly accurate quantification[8].
References
-
Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency (EPA).[Link]
-
SRM 2259 - Certificate of Analysis: Polychlorinated Biphenyl Congeners in 2,2,4-Trimethylpentane. National Institute of Standards and Technology (NIST).[Link]
-
Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. U.S. Environmental Protection Agency (EPA).[Link]
-
Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Washington State Department of Ecology.[Link]
Sources
Validation of a new analytical method for 2,3,3',5',6-Pentachlorobiphenyl
Overcoming Coelution in PCB Analysis: Validation of a High-Throughput QuEChERS-GC-MS/MS Method for 2,3,3',5',6-Pentachlorobiphenyl (PCB 110)
For environmental researchers and drug development professionals conducting rigorous toxicological screening, the accurate quantification of polychlorinated biphenyls (PCBs) is a critical regulatory hurdle. Among the 209 PCB congeners, 2,3,3',5',6-Pentachlorobiphenyl (PCB 110) presents a unique and notorious analytical challenge. Relying on legacy methods often results in false positives and compromised data integrity due to isobaric interferences and coelution.
This guide objectively compares the traditional gold-standard methodology—EPA Method 1668C—against a newly validated, high-throughput approach utilizing a modified QuEChERS extraction coupled with Triple Quadrupole Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
The Mechanistic Challenge: Coelution and Fragmentation Artifacts
To understand the necessity of a new analytical paradigm, one must first understand the structural and mass spectrometric behavior of PCB 110. PCB 110 ( C12H5Cl5 ) is a pentachlorobiphenyl that frequently coelutes with PCB 77, a highly toxic, coplanar tetrachlorobiphenyl[1],[2].
In traditional low-resolution GC/MS, or even in some high-resolution mass spectrometry (HRMS) setups, PCB 110 undergoes fragmentation in the ion source. Through the loss of one chlorine atom, PCB 110 produces a fragment ion at m/z 292[1]. Critically, m/z 292 is the primary quantification ion (Q1) for PCB 77[1]. Because PCB 110 is typically present at much higher environmental concentrations than PCB 77, this fragmentation overlap leads to severe false-positive quantification of PCB 77 and artificially skews the quantitative assessment of PCB 110[2].
The New Paradigm: GC-MS/MS vs. EPA Method 1668C
EPA Method 1668C (The Traditional Approach): Method 1668C relies on exhaustive Soxhlet extraction followed by multi-column cleanup (silica, alumina, and Florisil) and High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)[3]. While HRMS provides exceptional sensitivity, the extraction process is highly solvent-intensive (requiring hundreds of milliliters of hazardous solvents) and takes 16 to 24 hours per batch. Furthermore, HRMS instrumentation requires immense capital expenditure and specialized operational expertise.
QuEChERS + GC-MS/MS (The Validated Alternative): The new method replaces Soxhlet extraction with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, reducing sample preparation time to mere minutes[4]. By coupling this rapid extraction with GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, the method achieves absolute selectivity[5]. MRM isolates the intact pentachloro-precursor (m/z 326) in the first quadrupole before collision-induced dissociation (CID), completely bypassing the m/z 292 interference that plagues single-quadrupole or legacy HRMS methods[1],[5].
Workflow comparison: Traditional EPA 1668C vs. High-Throughput QuEChERS GC-MS/MS for PCB 110.
Step-by-Step Experimental Protocol: A Self-Validating System
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are met, the following protocol is designed as a self-validating system. The causality behind each chemical choice is explicitly detailed to guarantee reproducibility in complex matrices (e.g., tissue, soil, or lipid-rich biologicals).
Step 1: Matrix Preparation & Isotopic Spiking
-
Action: Weigh 5.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Spike the sample with 20 µL of a 13C12 -labeled PCB 110 internal standard (10 µg/mL).
-
Causality: Spiking the isotope prior to extraction establishes a self-validating recovery baseline. Because the 13C12 -isotope behaves chemically identically to native PCB 110, it automatically corrects for both downstream extraction inefficiencies and mass spectrometric matrix suppression[3],[4].
Step 2: Solvent Extraction
-
Action: Add 10 mL of a Hexane/Acetone mixture (1:1 v/v). Vortex aggressively for 2 minutes.
-
Causality: This specific binary solvent system is highly intentional. Hexane matches the extreme lipophilicity of PCB 110, while Acetone provides the penetrative polarity required to disrupt matrix-bound protein-lipid complexes, ensuring maximum desorption of the analyte[4].
Step 3: Salting-Out Partitioning
-
Action: Add 4.0 g of anhydrous Magnesium Sulfate ( MgSO4 ) and 1.0 g of Sodium Chloride ( NaCl ). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
Causality: MgSO4 drives an exothermic hydration reaction that aggressively strips water from the organic phase. Simultaneously, NaCl induces a "salting-out" phase separation, forcing the hydrophobic PCB 110 entirely into the upper organic layer[4].
Step 4: Dispersive Solid Phase Extraction (dSPE) Cleanup
-
Action: Transfer 5 mL of the organic supernatant to a 15 mL tube containing 150 mg MgSO4 , 50 mg PSA (Primary Secondary Amine), and 50 mg Z-Sep+. Centrifuge at 4000 rpm for 5 minutes.
-
Causality: PSA acts as a weak anion exchanger to remove organic acids and sugars. Z-Sep+ (a zirconia-coated silica sorbent) is the critical innovation here; it selectively cleaves and binds complex matrix lipids and sterols without retaining planar or non-planar PCBs. This ensures a pristine extract that will not foul the GC inlet[4].
Step 5: GC-MS/MS MRM Analysis
-
Action: Inject 1 µL of the cleaned extract into the GC-MS/MS. Operate in MRM mode monitoring the specific transitions for PCB 110: m/z 325.9 → 255.9 (Quantifier) and m/z 327.9 → 257.9 (Qualifier)[5].
-
Causality: By isolating the intact pentachloro-precursor (m/z 325.9) in Q1, the system physically prevents the m/z 292 fragment from entering the collision cell. This completely eliminates the isobaric interference from coeluting tetrachlorobiphenyls, ensuring absolute quantitative trustworthiness[1],[5].
Validation Data & Performance Comparison
The quantitative performance of the modified QuEChERS GC-MS/MS method demonstrates that laboratories can achieve massive gains in throughput without sacrificing regulatory compliance. Below is a summarized comparison of the validation parameters:
| Validation Parameter | Traditional (EPA 1668C) | New Method (QuEChERS + GC-MS/MS) |
| Limit of Detection (LOD) | ~0.01 ng/g | 0.5 ng/g |
| Limit of Quantification (LOQ) | ~0.05 ng/g | 1.0 ng/g |
| Recovery (%) | 70.0 – 130.0% | 87.9 – 110.9% |
| Precision (RSD %) | < 15.0% | < 5.0% |
| Sample Prep Time | 16 – 24 hours | ~15 minutes |
| Solvent Consumption | > 300 mL | < 15 mL |
| Interference Risk (PCB 77) | High (Requires mathematical correction) | Negligible (Resolved via MRM) |
Data synthesized from peer-reviewed validation studies and EPA method performance metrics[3],[4],[1].
Conclusion
While EPA Method 1668C remains a foundational technique for ultra-trace environmental analysis, its vulnerability to PCB 110/77 coelution and its massive operational bottlenecks make it suboptimal for high-throughput screening. The integration of Z-Sep+ based QuEChERS extraction with GC-MS/MS MRM analysis provides a highly robust, self-validating alternative. By leveraging specific precursor-to-product ion transitions, researchers can confidently eliminate false positives, reduce solvent waste by over 95%, and accelerate drug development and toxicological workflows.
References
-
Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency (EPA).[Link]
-
Multivariate Optimization and Validation of a Modified QuEChERS Method for Determination of PAHs and PCBs in Grilled Meat by GC-MS. National Institutes of Health (NIH) / PMC.[Link]
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Docket ID No. EPA–HQ–OW–2024–0328 US EPA METHODS (Discussion on PCB-110 and PCB-77 coelution). Regulations.gov.[Link]
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Levels of Polychlorinated Biphenyls in Human Adipose Tissue Samples from Southeast China. American Chemical Society (ACS).[Link]
-
Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. U.S. Environmental Protection Agency (EPA).[Link]
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A Comparative Toxicological Assessment of 2,3,3',5',6-Pentachlorobiphenyl (PCB-119) and Other Key PCB Congeners
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Polychlorinated Biphenyls and the Significance of Congener-Specific Toxicity
Polychlorinated biphenyls (PCBs) are a class of 209 individual chemical compounds, known as congeners, which were widely used in industrial applications due to their chemical stability.[1] This very stability, however, has led to their persistence in the environment and bioaccumulation in the food chain, posing a significant risk to human and ecological health.[1] The toxicity of PCBs is not uniform across all congeners; rather, it is highly dependent on the number and position of chlorine atoms on the biphenyl rings.[2] This structural variability dictates the congener's toxicological profile, including its mechanism of action and potency.
This guide focuses on 2,3,3',5',6-Pentachlorobiphenyl (PCB-119), a mono-ortho-substituted PCB, and compares its toxicity to three other well-characterized congeners that represent different structural classes and toxicological potencies:
-
PCB-126 (3,3',4,4',5-Pentachlorobiphenyl): A coplanar, non-ortho-substituted PCB, considered the most toxic dioxin-like PCB congener.[3][4]
-
PCB-153 (2,2',4,4',5,5'-Hexachlorobiphenyl): A di-ortho-substituted, non-dioxin-like PCB that is one of the most abundant congeners found in environmental and biological samples.[5][6]
-
PCB-77 (3,3',4,4'-Tetrachlorobiphenyl): A coplanar, non-ortho-substituted PCB with dioxin-like toxicity.[7]
The comparative analysis will delve into the two primary mechanisms of PCB toxicity: dioxin-like activity mediated by the aryl hydrocarbon receptor (AhR) and non-dioxin-like effects, which include neurotoxicity and endocrine disruption.
Dioxin-Like Toxicity: The Role of the Aryl Hydrocarbon Receptor (AhR)
Dioxin-like PCBs can adopt a planar spatial configuration, allowing them to bind to and activate the aryl hydrocarbon receptor (AhR).[2] This activation initiates a cascade of downstream events, leading to the expression of various genes, including cytochrome P450 enzymes like CYP1A1, and ultimately resulting in a spectrum of toxic effects, including immunotoxicity, carcinogenicity, and developmental toxicity.[8]
The potency of dioxin-like compounds is expressed using Toxic Equivalency Factors (TEFs), which relate the toxicity of a specific congener to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0.[3] The World Health Organization (WHO) has established TEFs for dioxin-like compounds, with the most recent re-evaluation occurring in 2022.[9][10][11] For mono-ortho PCBs, the 2005 TEF values were retained in the 2022 re-evaluation due to limited and heterogeneous data.[9][10]
Table 1: WHO Toxic Equivalency Factors (TEFs) for Selected PCB Congeners
| Congener | IUPAC Number | Substitution Pattern | WHO 2005/2022 TEF (Mammals) |
| 2,3,7,8-TCDD | - | - | 1 |
| PCB-119 | 119 | mono-ortho | 0.00003 |
| PCB-126 | 126 | non-ortho | 0.1 |
| PCB-153 | 153 | di-ortho | Not considered dioxin-like |
| PCB-77 | 77 | non-ortho | 0.0001 |
As indicated in Table 1, PCB-119, being a mono-ortho substituted congener, has a very low TEF of 0.00003. This suggests that its dioxin-like toxicity is significantly lower than that of the potent non-ortho congener PCB-126 (TEF = 0.1) and even lower than PCB-77 (TEF = 0.0001). The presence of a single chlorine atom in the ortho position hinders the molecule from achieving a fully planar conformation, thereby reducing its affinity for the AhR. In contrast, PCB-153, with two ortho-chlorines, is considered non-dioxin-like and does not have a TEF value.
The following diagram illustrates the generalized signaling pathway for AhR activation by dioxin-like PCBs.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Non-Dioxin-Like Toxicity: Neurotoxicity and Endocrine Disruption
Many PCB congeners, particularly those with ortho-substitutions like PCB-119 and PCB-153, do not exert their primary toxic effects through the AhR pathway. Instead, they are associated with a range of non-dioxin-like toxicities, with neurotoxicity and endocrine disruption being of primary concern.
Neurotoxicity: Interference with Dopaminergic Systems
A significant body of evidence suggests that non-dioxin-like PCBs can interfere with the dopaminergic system in the brain, which is crucial for motor control, motivation, and cognitive function.[12][13] These congeners have been shown to alter dopamine levels, inhibit dopamine uptake into synaptic vesicles, and affect the expression of proteins involved in dopamine synthesis and transport.[7][12][13]
The structural characteristics of ortho-substituted PCBs appear to be critical for their neurotoxic potential. Studies have shown that penta- and hexa-chlorinated PCBs with ortho-chlorines are potent inhibitors of vesicular dopamine uptake.[12] This inhibition can lead to a decrease in the amount of dopamine available for release at the synapse, potentially contributing to the neurobehavioral deficits observed after PCB exposure.[14]
While direct comparative data for PCB-119 is limited, its structure as a mono-ortho pentachlorobiphenyl suggests it likely possesses neurotoxic properties. Its effects on dopamine systems would be expected to be more pronounced than those of the non-ortho, dioxin-like congeners PCB-126 and PCB-77, but potentially less potent than the di-ortho congener PCB-153, which is a well-established neurotoxicant.[7]
The following diagram illustrates a simplified workflow for assessing the neurotoxicity of PCB congeners.
Caption: Experimental Workflow for Comparative Neurotoxicity Assessment.
Endocrine Disruption: Effects on Thyroid Hormone Homeostasis
PCBs are well-documented endocrine-disrupting chemicals, with significant effects on the thyroid hormone system.[15][16] Thyroid hormones are essential for normal growth, development, and metabolism, particularly for brain development.[5] Disruption of thyroid hormone homeostasis by PCBs can lead to a range of adverse health outcomes.
The mechanisms by which PCBs disrupt the thyroid system are complex and can involve:
-
Inhibition of thyroid hormone binding to transport proteins: Hydroxylated metabolites of PCBs can bind to transthyretin (TTR), a key thyroid hormone transport protein, displacing thyroxine (T4) and leading to its increased clearance from the body.
-
Alterations in thyroid hormone metabolism: PCBs can induce the activity of enzymes, such as UDP-glucuronosyltransferases (UGTs), that are involved in the metabolism and excretion of thyroid hormones.[17]
-
Direct effects on the thyroid gland: Some studies have shown that PCBs can cause morphological changes in the thyroid gland.[18]
Studies have demonstrated that different PCB congeners have varying effects on thyroid hormone levels. For instance, phenobarbital (PB)-type and mixed-type PCB congeners have been shown to be more effective at reducing serum T4 levels than TCDD-type congeners.[19][20] As a mono-ortho congener, PCB-119 may exhibit mixed-type induction properties and thus could potentially impact thyroid hormone homeostasis. Its effects are likely to be different from the potent dioxin-like congener PCB-126 and the non-dioxin-like congener PCB-153.[21]
Experimental Protocols
To facilitate further research, detailed methodologies for key in vitro and in vivo assays are provided below.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (CALUX)
Objective: To quantify the dioxin-like activity of PCB congeners by measuring their ability to activate the AhR signaling pathway.
Methodology: The Chemically Activated Luciferase Expression (CALUX) bioassay is a widely used method.[22][23][24][25][26]
-
Cell Culture: Stably transfected rat hepatoma (H4IIE) or human hepatoma (HepG2) cells containing a luciferase reporter gene under the control of a dioxin-responsive element (DRE) are cultured in appropriate media.[22]
-
Compound Exposure: Cells are seeded in multi-well plates and, after reaching appropriate confluency, are exposed to a range of concentrations of the test PCB congeners (e.g., PCB-119, PCB-126, PCB-77) and a positive control (TCDD).
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 hours) to allow for AhR activation and luciferase gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: Luciferase activity is normalized to protein concentration. Dose-response curves are generated, and the EC50 (half-maximal effective concentration) for each congener is calculated. The relative potency (REP) of each congener is then determined by dividing the EC50 of TCDD by the EC50 of the congener.
Dopamine Uptake Assay in PC12 Cells
Objective: To assess the inhibitory effect of PCB congeners on dopamine uptake into synaptic vesicles.
Methodology: PC12 cells, a rat pheochromocytoma cell line that synthesizes and stores dopamine, are a suitable in vitro model.[16][27][28][29][30]
-
Cell Culture: PC12 cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Exposure: Cells are pre-incubated with various concentrations of the test PCB congeners (e.g., PCB-119, PCB-153) or a vehicle control.
-
Dopamine Uptake Initiation: Radiolabeled dopamine (e.g., [³H]dopamine) is added to the cells to initiate uptake.
-
Incubation and Termination: The uptake reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C and is then terminated by rapid washing with ice-cold buffer to remove extracellular dopamine.
-
Quantification: The amount of intracellular [³H]dopamine is quantified by liquid scintillation counting.
-
Data Analysis: The rate of dopamine uptake is calculated and expressed as a percentage of the control. Dose-response curves are generated, and the IC50 (half-maximal inhibitory concentration) for each congener is determined.
In Vivo Assessment of Thyroid Hormone Disruption in Rats
Objective: To evaluate the effects of PCB congeners on circulating thyroid hormone levels in an animal model.
Methodology:
-
Animal Model: Adult male or female Sprague-Dawley rats are commonly used.
-
Dosing: Animals are administered the test PCB congeners (e.g., PCB-119, PCB-126, PCB-153) or a vehicle control via oral gavage for a specified duration (e.g., 7-28 days).
-
Blood Collection: At the end of the exposure period, blood samples are collected via cardiac puncture or from the tail vein.
-
Hormone Analysis: Serum is separated, and the concentrations of total and free thyroxine (T4) and triiodothyronine (T3), as well as thyroid-stimulating hormone (TSH), are measured using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Hormone levels in the treated groups are compared to the control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Dose-response relationships are evaluated to determine the potency of each congener in disrupting thyroid hormone homeostasis.
Conclusion
The toxicological profile of 2,3,3',5',6-Pentachlorobiphenyl (PCB-119) is distinct from that of other representative PCB congeners due to its unique mono-ortho chlorine substitution pattern. Its dioxin-like toxicity, as indicated by its low TEF value, is minimal compared to potent non-ortho congeners like PCB-126. However, its structure suggests a potential for non-dioxin-like toxicities, including neurotoxicity via disruption of the dopaminergic system and endocrine disruption through interference with thyroid hormone homeostasis.
Further direct comparative studies are warranted to precisely quantify the relative potencies of PCB-119 for these non-dioxin-like endpoints against other key congeners. The experimental protocols provided in this guide offer a framework for conducting such vital research, which will ultimately contribute to a more comprehensive understanding of the risks posed by complex environmental mixtures of PCBs.
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Shain, W., Bush, B., & Seegal, R. (1991). Effects of Polychlorinated Biphenyls on Dopamine Release From PC12 Cells. Toxicology and Applied Pharmacology, 108(3), 375-384. [Link]
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Ghosh, S., & Dutta, S. K. (2007). Polychlorinated Biphenyls (PCB-153) and (PCB-77) absorption in human liver (HepG2) and kidney (HK2) cells in vitro: PCB levels and cell death. Cell biology and toxicology, 23(3), 205-214. [Link]
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Toxic Equivalency and Mechanistic Divergence: 2,3,3',5',6-Pentachlorobiphenyl vs. 2,3,7,8-TCDD
Executive Summary
The toxicological risk assessment of halogenated aromatic hydrocarbons is heavily anchored in the Toxic Equivalency Factor (TEF) framework. However, this framework is exclusively valid for compounds that exert toxicity via the Aryl Hydrocarbon Receptor (AhR)[1]. This guide provides an objective, data-driven comparison between 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) —the prototypical AhR agonist—and 2,3,3',5',6-Pentachlorobiphenyl (PCB-113) , a non-dioxin-like PCB (NDL-PCB) that operates through entirely divergent, AhR-independent mechanisms[2][3].
Structural Basis of Toxicity: Planar vs. Di-ortho Conformations
The fundamental divergence in the toxicological profiles of these two compounds stems from their spatial geometry:
-
2,3,7,8-TCDD : TCDD is a perfectly planar, rigid molecule. This flat conformation allows it to fit seamlessly into the binding pocket of the cytosolic AhR, acting as a high-affinity ligand[4].
-
PCB-113 (2,3,3',5',6-Pentachlorobiphenyl) : PCB-113 features chlorine substitutions at the 2 and 6 positions on its biphenyl backbone, classifying it as a di-ortho substituted congener[5][6]. The bulky chlorine atoms at these ortho positions create severe steric hindrance, forcing the two phenyl rings to twist out of a coplanar alignment[2]. Because it cannot adopt a flat conformation, PCB-113 is physically precluded from binding to the AhR[3].
The Toxic Equivalency Factor (TEF) Framework
The TEF system, established by the World Health Organization (WHO) and utilized by the EPA, standardizes the toxicity of complex mixtures of dioxin-like compounds into a single Toxic Equivalency (TEQ) value[1][7].
-
TCDD as the Index Chemical : TCDD is the most potent AhR agonist known and serves as the universal reference standard, assigned a TEF of 1.0[1][4].
-
The NDL-PCB Exclusion : Because PCB-113 lacks AhR binding capability, it is classified as an NDL-PCB and is assigned a TEF of 0 (or strictly speaking, excluded from the TEF framework)[2][3]. Attempting to calculate a TEQ for PCB-113 using AhR-based metrics fundamentally misrepresents its toxicological profile, as its primary threats lie outside dioxin-like pathways[3].
Divergent Mechanisms of Action
TCDD: AhR-Mediated Transcription
Upon entering the cell, TCDD binds the cytosolic AhR, triggering its translocation to the nucleus. There, it heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to Dioxin Response Elements (DREs) on the DNA, driving the transcription of genes like CYP1A1, leading to chloracne, hepatotoxicity, and carcinogenesis[4][8].
TCDD-mediated AhR signaling pathway leading to toxicological response.
PCB-113: Ryanodine Receptor (RyR) Sensitization
While PCB-113 lacks dioxin-like toxicity, it is highly neurotoxic. NDL-PCBs actively target Ryanodine Receptors (RyRs)—specialized calcium channels located on the sarcoplasmic and endoplasmic reticulum[9][10]. Binding of di-ortho PCBs stabilizes the RyR in an open conformation, leading to uncontrolled calcium efflux into the cytosol[9][11]. This intracellular calcium dysregulation disrupts synaptic plasticity, leading to severe developmental neurotoxicity[11][12].
PCB-113 mediated RyR activation and intracellular calcium dysregulation.
Experimental Methodologies
Protocol 1: CALUX Assay for AhR Activation (TCDD Validation)
Objective: Quantify the AhR-mediated toxic equivalency of a test compound relative to TCDD. Causality & Self-Validation: This protocol uses recombinant H4IIE hepatoma cells stably transfected with a luciferase reporter plasmid under the control of DREs. If a compound binds AhR, it drives luciferase expression. The addition of luciferin substrate emits photons directly proportional to AhR-DNA binding events, creating a self-validating, dose-dependent luminescence curve.
-
Cell Seeding: Seed H4IIE-luc cells in 96-well plates and incubate for 24 hours to establish a confluent, uniform monolayer, ensuring consistent basal receptor expression.
-
Compound Dosing: Treat cells with serial dilutions of TCDD (reference curve) and PCB-113. Include a DMSO vehicle control (negative validation) and a TCDD maximum-response control (positive validation).
-
Incubation: Incubate for 24 hours. This specific duration allows sufficient time for AhR-ARNT dimerization, DNA binding, and the translation of the reporter luciferase protein.
-
Quantification: Lyse the cells, add luciferin substrate, and measure Relative Light Units (RLU) using a luminometer. PCB-113 will yield baseline RLU (confirming NDL status), while TCDD will yield a robust sigmoidal curve.
Protocol 2:[3H]Ryanodine Radioligand Binding Assay (PCB-113 Validation)
Objective: Evaluate the non-AhR mediated neurotoxic potential by measuring RyR sensitization[10]. Causality & Self-Validation: Ryanodine binds exclusively to the open state of the RyR channel. Because NDL-PCBs like PCB-113 sensitize the receptor and increase its open probability, they proportionally increase the binding of tritiated ([3H]) ryanodine[9]. This provides a direct, quantifiable measure of calcium channel disruption.
-
Microsomal Preparation: Isolate sarcoplasmic/endoplasmic reticulum microsomes from mammalian cortical tissue. This preserves the RyR complex in its native lipid environment, which is critical for lipophilic PCB binding.
-
Radioligand Incubation: Incubate microsomes with [3H]ryanodine and varying concentrations of PCB-113 or TCDD. TCDD is included as a negative control to validate that planar dioxins do not activate this pathway.
-
Filtration: Pass the mixture through glass fiber filters. This separates unbound [3H]ryanodine (which washes through) from the receptor-bound radioligand trapped on the filter.
-
Scintillation Counting: Quantify beta emissions. A dose-dependent increase in radioactivity for PCB-113 validates its mechanism of stabilizing the RyR open conformation, confirming its neurotoxic potential[9][10].
Quantitative Data Comparison
| Parameter | 2,3,7,8-TCDD | 2,3,3',5',6-Pentachlorobiphenyl (PCB-113) |
| Chemical Class | Polychlorinated dibenzo-p-dioxin (PCDD) | Non-Dioxin-Like Polychlorinated Biphenyl (NDL-PCB) |
| CAS Number | 1746-01-6 | 68194-10-5 |
| Molecular Conformation | Rigid, Planar | Non-planar (Di-ortho substituted) |
| WHO Toxic Equivalency Factor (TEF) | 1.0 (Index Chemical) | 0 (Not Assigned / Excluded) |
| Primary Target Receptor | Aryl Hydrocarbon Receptor (AhR) | Ryanodine Receptor (RyR) |
| Primary Toxicological Endpoint | Chloracne, Carcinogenesis, Hepatotoxicity | Developmental Neurotoxicity, Calcium Dysregulation |
| Receptor Binding Affinity | High (AhR) | High (RyR1 / RyR2) |
References
-
Toxic equivalency factor - Wikipedia. wikipedia.org. 1
-
Toxic Equivalency Factor (TEF) and Total Toxic Equivalency (TEQ) : Bureau Veritas. freshdesk.com. 4
-
Dioxin Toxicity Equivalency Factors (TEFs) for Human Health - RAIS. ornl.gov. 7
-
Toxicity equivalents and EPA's risk assessment of 2,3,7,8-TCDD - PubMed. nih.gov. 8
-
PCB species organised by CAS registry number. pic.int. 5
-
PCB-113 (Compound) - Exposome-Explorer - IARC. iarc.fr. 6
-
Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment - EPA. epa.gov. 2
-
Opinion - Anses. anses.fr.3
-
A REVIEW OF THE NEUROTOXICITY OF NON-DIOXIN-LIKE POLYCHLORINATED BIPHENYLS - OSTI. osti.gov. 9
-
Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC. nih.gov. 11
-
Structure-Activity Relationship of Selected Meta- and Para-Hydroxylated Non–Dioxin Like Polychlorinated Biphenyls - PMC. nih.gov.10
-
Developmental Exposure to a Human-Relevant Polychlorinated Biphenyl Mixture Causes Behavioral Phenotypes - Frontiers. frontiersin.org. 12
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- 5. pic.int [pic.int]
- 6. Exposome-Explorer - PCB-113 (Compound) [exposome-explorer.iarc.fr]
- 7. rais.ornl.gov [rais.ornl.gov]
- 8. Toxicity equivalents and EPA's risk assessment of 2,3,7,8-TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Structure-Activity Relationship of Selected Meta- and Para-Hydroxylated Non–Dioxin Like Polychlorinated Biphenyls: From Single RyR1 Channels to Muscle Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Developmental Exposure to a Human-Relevant Polychlorinated Biphenyl Mixture Causes Behavioral Phenotypes That Vary by Sex and Genotype in Juvenile Mice Expressing Human Mutations That Modulate Neuronal Calcium [frontiersin.org]
Comparative Metabolism of 2,3,3',5',6-Pentachlorobiphenyl (PCB 113) Across Species: A Technical Guide
Introduction & Mechanistic Grounding
Understanding the biotransformation of pentachlorobiphenyls is critical for assessing the toxicological risks of persistent organic pollutants (POPs) in different ecological and human models. 2,3,3',5',6-Pentachlorobiphenyl (PCB 113) serves as an excellent model compound for comparative metabolism due to its asymmetric chlorination pattern. The presence of adjacent unsubstituted carbon atoms at the meta-para positions (e.g., 4, 5, and 4') makes it highly susceptible to cytochrome P450 (CYP)-mediated oxidative attack[1].
However, the rate of metabolism, the specific metabolites formed, and their physiological retention vary drastically across species. These differences are driven by evolutionary divergence in the architecture of CYP binding cavities and the expression profiles of Phase II conjugating enzymes[2].
The Core Metabolic Pathways
The metabolism of PCB 113 is a multi-phase process:
-
Phase I (Oxidation): Catalyzed primarily by CYP1A and CYP2B subfamilies. The reaction proceeds either via direct insertion of a hydroxyl group or through the formation of a highly reactive electrophilic arene oxide intermediate [1]. The arene oxide can undergo an NIH shift or epoxide hydrolase-mediated ring opening to form stable hydroxylated metabolites (OH-PCBs)[3].
-
Phase II (Conjugation): OH-PCBs are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs) to increase aqueous solubility for biliary or urinary excretion[2].
-
Mercapturic Acid Pathway (MAP): Arene oxides can react with glutathione (GSH). Subsequent cleavage and methylation lead to the formation of lipophilic methylsulfonyl metabolites (MeSO₂-PCBs)[4].
Fig 1. Biotransformation pathways of 2,3,3',5',6-PeCB into phase I and II metabolites.
Species-Specific Metabolic Profiles
The toxicokinetics of PCB 113 cannot be generalized. Experimental data reveals profound species-dependent variations in clearance rates and metabolite retention.
Rodents (Rats and Mice)
Rodents exhibit highly efficient PCB metabolism due to robust CYP1A1 and CYP2B1 induction. In comparative 5-day disposition studies of pentachlorobiphenyls, mice excreted up to 74% of the administered dose, primarily via feces[4].
-
Causality of Retention: Despite high excretion, mice show a unique accumulation of MeSO₂-PCB metabolites in lung tissue[4]. This is caused by the specific binding of methylsulfonyl groups to a uteroglobin-like protein highly expressed in rodent Clara cells.
Mustelids (Mink)
Mink (Mustela vison) are notoriously sensitive to PCB toxicity. Their metabolic clearance is significantly slower than rodents; in equivalent 5-day studies, mink excreted only 17% of the dose[4].
-
Unique Regioselectivity: Unlike mice, mink CYP enzymes facilitate hydroxylation on the heavily sterically hindered trichlorinated phenyl ring[4]. Furthermore, mink exhibit extreme accumulation of both the parent pentachlorobiphenyl and its phenolic/methylsulfonyl metabolites in the salivary glands—concentrations reaching 3 times higher than in hepatic or adipose tissue[4].
Humans and Primates
Human metabolism of pentachlorobiphenyls is comparatively sluggish. Homology modeling and docking studies reveal that human CYP1A1 differs from rat CYP1A1 by two critical amino acids in the binding cavity, significantly altering the thermodynamic favorability of substrate binding and epoxidation[2].
-
TTR-Mediated Retention: In humans, specific OH-PCB metabolites (such as 4-OH-PCB 113) are not efficiently conjugated. Because their structure mimics thyroxine (T4), these OH-PCBs bind with high affinity to Transthyretin (TTR) , a thyroid hormone transport protein[5]. This causes selective retention of OH-PCBs in blood plasma, leading to endocrine disruption rather than excretion[6].
Marine Mammals (Polar Bears)
In apex marine predators like polar bears, the metabolic capacity for higher-chlorinated PCBs is limited. However, they efficiently metabolize specific lower-chlorinated congeners into OH-PCBs. Strikingly, the concentration of OH-PCBs in polar bear plasma often exceeds the concentration of the parent PCBs, heavily disrupting retinol and thyroid hormone homeostasis[7].
Quantitative Data Summaries
Table 1: Comparative Metabolic Parameters of Pentachlorobiphenyls Across Species
| Species | Primary CYP Isoforms | 5-Day Excretion Rate | Major Excretion Route | Unique Tissue Retention |
| Mouse | CYP1A1, CYP2B10 | ~74% | Feces (Conjugates) | Lungs (MeSO₂-PCBs) |
| Mink | Uncharacterized | ~17% | Feces | Salivary Glands (Parent + OH/MeSO₂) |
| Rat | CYP1A1, CYP2B1 | >60% | Feces / Bile | Liver (Adducts) |
| Human | CYP3A4, CYP1A1 | <10% (Estimated) | Urine / Feces | Blood Plasma (OH-PCBs via TTR) |
Table 2: Identified Metabolites of 2,3,3',5',6-Pentachlorobiphenyl (PCB 113)
Data synthesized from high-resolution GC-MS and LC-MS/MS characterizations[1].
| Metabolite | Phase | Formation Mechanism | Toxicological Relevance |
| 4-OH-PCB 113 | Phase I | Arene oxide / NIH Shift | High TTR binding affinity; Endocrine disruptor. |
| 5-OH-PCB 113 | Phase I | Direct insertion | Precursor to reactive quinones (oxidative stress). |
| 2'-OH-PCB 113 | Phase I | Direct insertion | Retained in plasma; potential neurotoxicant. |
| 4'-OH-PCB 113 | Phase I | Arene oxide / NIH Shift | Excreted rapidly as glucuronide conjugate. |
Standardized Experimental Protocol: Comparative In Vitro Metabolism
To objectively compare the metabolic clearance of PCB 113 across species, researchers must utilize a self-validating in vitro hepatic microsomal assay. This protocol ensures that extraction losses and instrument variances are mathematically decoupled from actual enzymatic clearance.
Reagents & Preparation
-
Microsomes: Obtain pooled hepatic microsomes (Human, Rat, Mouse, Mink) standardized to 1 mg/mL protein concentration.
-
Substrate: 2,3,3',5',6-Pentachlorobiphenyl (PCB 113) dissolved in DMSO (final assay concentration <0.5% DMSO to prevent CYP inhibition).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.
Step-by-Step Workflow
-
Incubation: Pre-incubate microsomes with PCB 113 (10 µM) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Termination & Surrogate Spiking (Self-Validation): After 60 minutes, terminate the reaction by adding ice-cold acetonitrile. Crucial Step: Immediately spike the mixture with PCB 29 (surrogate standard) to track liquid-liquid extraction (LLE) recovery efficiency[8].
-
Extraction: Perform LLE using a 1:1 mixture of hexane and methyl tert-butyl ether (MTBE). Vortex for 10 minutes and centrifuge at 3000 x g. Extract the organic layer and evaporate to near-dryness under a gentle N₂ stream.
-
Derivatization: To detect phenolic metabolites (OH-PCBs), derivatize the extract using diazomethane to convert hydroxyl groups into methoxy groups (MeO-PCBs), which are volatile and GC-amenable.
-
Internal Standard Spiking: Reconstitute the derivatized extract in 100 µL isooctane. Spike with PCB 112 (internal standard) to correct for GC-MS/MS injection volume variances and detector drift[8].
-
Instrumental Analysis: Analyze via HRGC-MS/MS or LC-ESI(-)-MS[3]. Quantify metabolite formation rates (pmol/min/mg protein) against matrix-matched calibration curves.
Fig 2. Self-validating in vitro workflow for comparative PCB metabolism assays.
References
-
Bergman, Å., et al. "2,2',4,5,5'-Pentachlorobiphenyl: Comparative Metabolism in Mink (Mustela Vison) and Mouse." Chemical Research in Toxicology (ACS Publications). Available at:[Link]
-
Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls (PCBs)." PMC - NIH. Available at:[Link]
-
Sakaki, T., et al. (2014). "Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls." MDPI. Available at:[Link]
-
Lehmler, H. J., et al. (2010). "Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs)." PMC - NIH. Available at:[Link]
-
Letcher, R. J., et al. "Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs) in Blood Plasma by High-Performance Liquid Chromatography." Oxford University Press. Available at:[Link]
-
Sandau, C. D. "Analytical Chemistry of Hydroxylated Metabolites of PCBs and other Halogenated Phenolic Compounds in Blood and Their Relationship." Collectionscanada.gc.ca. Available at:[Link]
-
Jantarat, T., et al. "PCBs contamination in seafood species at the Eastern Coast of Thailand - PMC - NIH." PMC - NIH. Available at:[Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,3,4,5,6-Pentachlorobiphenyl (PCB 116) [benchchem.com]
- 6. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 8. PCBs contamination in seafood species at the Eastern Coast of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
Accuracy and precision of 2,3,3',5',6-Pentachlorobiphenyl analytical standards
Comprehensive Comparison Guide: Accuracy and Precision of 2,3,3',5',6-Pentachlorobiphenyl (PCB 113) Analytical Standards
Introduction: The Analytical Imperative for PCB 113
2,3,3',5',6-Pentachlorobiphenyl (PCB 113, CAS: 68194-10-5) is a highly persistent, synthetic pentachlorinated congener that bioaccumulates in ecological food webs and human tissues[1]. Because of its resistance to degradation and its potential to cause adverse endocrine and neurological effects, regulatory frameworks demand ultra-trace quantification of this pollutant in complex environmental matrices (1[1]).
As a Senior Application Scientist, I approach PCB analysis not merely as a measurement task, but as a system of controlled variables. The precision of any High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) assay is fundamentally bounded by the quality of its analytical standards. If the standard is compromised, the entire analytical batch is invalidated.
Mechanistic Grounding: Why Standard Fidelity Dictates Analytical Success
In trace analysis, the sample matrix actively works against the analyst. Lipids, humic acids, and co-extracted organics cause unpredictable ion suppression in the mass spectrometer source. To counteract this, authoritative methodologies like2[2] mandate the use of Isotope Dilution Mass Spectrometry (IDMS).
The Causality of Isotope Dilution: By spiking a sample with a 13C12 -labeled PCB 113 standard prior to extraction, we create a self-validating system. The native PCB 113 and the 13C12 -labeled surrogate share identical physicochemical properties (e.g., lipophilicity, boiling point) and co-elute perfectly on the GC column. However, the mass spectrometer resolves the 12 Da mass difference. If matrix effects suppress the ionization of the native analyte by 40%, the labeled surrogate is suppressed by exactly 40%. The ratio remains absolute. Therefore, the accuracy of the final calculated concentration is directly tethered to the certified accuracy of the spiked standard[2].
Comparative Analysis of Commercial PCB 113 Standards
Not all Certified Reference Materials (CRMs) are created equal. The analytical community relies on a few premier manufacturers that utilize rigorous gravimetric and analytical validation protocols.
-
AccuStandard: Known for its historical achievement of synthesizing all 209 PCB congeners, AccuStandard provides highly accurate native standards. Their PCB 113 standard is formulated at 35 µg/mL in isooctane and is widely used for external calibration and native spiking (3[3]).
-
Cambridge Isotope Laboratories (CIL): CIL sets the benchmark for isotope-labeled standards. Their "Certified Standards" program involves triplicate weighings by three independent chemists using NIST-traceable weights. The Relative Standard Deviation (RSD) across independent solutions must be <5% to pass QA/QC (4[4]). They offer both native (5[5]) and 13C12 -labeled standards[4].
-
Wellington Laboratories: Highly regarded for their Native Precision and Recovery Solutions and Mass-Labeled mixtures, Wellington provides standards meticulously designed to support comprehensive Persistent Organic Pollutant (POP) workflows (6[6]).
Quantitative Comparison of PCB 113 Standards
| Manufacturer | Product Type | Catalog ID | Matrix | Concentration | Isotopic Purity |
| AccuStandard | Native CRM | C-113S | Isooctane | 35 µg/mL | N/A |
| Cambridge Isotope Laboratories | Native CRM | PCB-113 | Isooctane | 35 µg/mL | N/A |
| Cambridge Isotope Laboratories | 13C12 -Labeled | PCB-113-C | Isooctane | 40 µg/mL | ≥ 99% 13C |
| Wellington Laboratories | Native Precision | EC-9605-PAR | Nonane/Isooctane | Varies (Mix) | N/A |
| Wellington Laboratories | 13C12 -Labeled | MBP-MXF | Nonane | 50 µg/mL (Mix) | ≥ 99% 13C |
Experimental Protocol: Self-Validating HRGC/HRMS Workflow
To ensure trustworthiness and absolute quantification, the following step-by-step methodology outlines a self-validating extraction and quantification protocol for PCB 113, adhering to the principles of EPA Method 1668C[2].
Step 1: Isotope Equilibration
-
Aliquot 10 g of homogenized tissue (or 1 L of water).
-
Spike the sample with 1.0 mL of a diluted 13C12 -PCB 113 standard (e.g., from CIL or Wellington)[4][6].
-
Causality: Allow 30 minutes for equilibration. This ensures the labeled standard partitions into the matrix identically to the native pollutant, establishing the foundational ratio for isotope dilution. Any physical loss downstream will affect both isotopes equally, preserving the ratio.
Step 2: Matrix Extraction
-
Perform Soxhlet extraction (for solids) or Liquid-Liquid Extraction (for aqueous samples) using a Hexane/Dichloromethane (1:1, v/v) solvent system.
-
Causality: The non-polar solvent efficiently disrupts hydrophobic interactions, pulling the highly lipophilic PCB 113 (log Kow ~6.6) into the organic phase[1].
Step 3: Destructive Cleanup
-
Pass the crude extract through a multi-layer acidified silica gel column (7[7]).
-
Causality: Biological lipids and organic macromolecules will rapidly degrade GC column performance and suppress MS ionization. Acidified silica aggressively oxidizes these reactive organics, while the highly stable, fully chlorinated biphenyl rings of PCB 113 pass through unretained.
Step 4: HRGC/HRMS Acquisition
-
Concentrate the eluate to 20 µL and add a recovery standard (e.g., 13C12 -PCB 70) to evaluate the absolute recovery of the surrogate spike[6].
-
Inject 1 µL into an HRGC/HRMS system operating at a resolving power of ≥10,000 (10% valley definition) (8[8]).
-
Causality: High resolving power is critical. It mathematically separates the exact mass of PCB 113 from co-eluting matrix interferences (like chlorinated diphenyl ethers) that possess the same nominal mass but a different exact mass[8].
Mandatory Visualization: Workflow Architecture
Self-validating isotope dilution workflow for PCB 113 quantification.
References
-
PubChem. "2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087". National Institutes of Health. 1
-
EPA. "Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS". Environmental Protection Agency. 2
-
AccuStandard. "2,3,3',5',6-Pentachlorobiphenyl - AccuStandard". AccuStandard. 3
-
Cambridge Isotope Laboratories. "PCB Standards and Standard Mixtures". CIL. 4
-
Cambridge Isotope Laboratories. "2,3,3′,5′,6-Pentacb (unlabeled) 35 µg/mL in isooctane". CIL. 5
-
Frontiers. "Chemical and microbiological insights into two littoral Antarctic demosponge species". Frontiers in Microbiology.6
-
Amptius. "EPA Method 1668 C Instrumentation Guide". Amptius. 8
-
EPA. "Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue". Environmental Protection Agency. 7
Sources
- 1. 2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. accustandard.com [accustandard.com]
- 4. lion-bio.com [lion-bio.com]
- 5. isotope.com [isotope.com]
- 6. Frontiers | Chemical and microbiological insights into two littoral Antarctic demosponge species: Haliclona (Rhizoniera) dancoi (Topsent 1901) and Haliclona (Rhizoniera) scotti (Kirkpatrick 1907) [frontiersin.org]
- 7. epa.gov [epa.gov]
- 8. amptius.com [amptius.com]
Evaluating the performance of different cleanup columns for PCB 113 analysis
2,3,3',5',6-Pentachlorobiphenyl congener profile analysis in environmental samples
Analytical Strategies for 2,3,3',5',6-Pentachlorobiphenyl (PCB 110) Congener Profiling in Environmental Matrices: A Column and Methodology Comparison Guide
Introduction
Polychlorinated biphenyls (PCBs) comprise 209 congeners, each exhibiting distinct toxicological profiles and environmental behaviors. Among these, 2,3,3',5',6-Pentachlorobiphenyl (PCB 110) is a highly abundant, di-ortho substituted congener frequently detected in environmental matrices such as soil, sediment, and biological tissues. Its high prevalence is largely due to its dominance in commercial mixtures like Aroclor 1254. While PCB 110 itself is not classified as a highly toxic "dioxin-like" congener, its presence creates one of the most notorious analytical challenges in environmental chemistry: the chromatographic masking of the highly toxic, non-ortho substituted PCB 77 (3,3',4,4'-Tetrachlorobiphenyl)[1].
This guide provides an objective comparison of gas chromatography (GC) stationary phases and mass spectrometry (MS) methodologies designed to overcome the PCB 110/PCB 77 co-elution dilemma, offering actionable, self-validating protocols for analytical chemists and environmental researchers.
The Mechanistic Challenge: Co-elution and Isobaric Interference
To engineer a solution, one must first understand the causality behind the interference. On standard 5% phenyl methyl silicone columns (e.g., DB-5, SPB-5), PCB 110 and PCB 77 co-elute. In real-world environmental samples, PCB 110 is typically present at concentrations 10 to 50 times higher than PCB 77[1].
During GC-MS analysis using Electron Ionization (EI), PCB 110 (a pentachlorobiphenyl with a molecular ion at m/z 326) undergoes fragmentation in the MS source. The loss of a single chlorine radical generates an [M-Cl]+ fragment at m/z 292. This fragment is isobaric with the primary molecular ion of the co-eluting PCB 77 (m/z 292)[1]. Consequently, the overwhelming signal from the PCB 110 fragment completely masks the PCB 77 signal, leading to severe overestimation of sample toxicity (TEQ) if not properly resolved or mathematically corrected[1].
Product Comparison: GC Stationary Phases
The key to resolving PCB 110 from PCB 77 lies in the shape selectivity of the GC column. Coplanar PCBs (like PCB 77) lack ortho-chlorines, allowing the biphenyl rings to adopt a flat conformation. Di-ortho PCBs (like PCB 110) are sterically hindered and adopt a non-planar conformation.
Table 1: Comparison of GC Columns for PCB 110 / PCB 77 Separation
| Column Phase | Composition / Characteristics | PCB 110 / 77 Resolution | Mechanism of Separation | Best Application |
| DB-5 / SPB-5 | 5% Phenyl, 95% Dimethylpolysiloxane | Poor (Co-elution) | Boiling point & weak dipole interactions. Cannot distinguish planar vs. non-planar. | General screening; requires mathematical MS correction for PCB 77. |
| DB-XLB | Proprietary low-bleed phase | Excellent | Exceptional shape selectivity. Retains planar PCB 77 longer than non-planar PCB 110[2]. | High-resolution congener-specific analysis (HRGC-HRMS). |
| HT-8 | 8% Phenyl polycarborane-siloxane | Good | Carborane phase offers unique thermal stability and distinct dipole-induced dipole interactions. | Complex biological matrices requiring high-temperature bake-outs. |
| SPB-Octyl | 50% n-Octyl, 50% Methylpolysiloxane | Excellent | Non-polar phase; elution zones for ortho-substitution classes are narrow and well separated[3]. | Specific congener profiling avoiding standard phenyl-phase overlaps. |
Methodological Workflows
To ensure data trustworthiness, analytical workflows must operate as self-validating systems. Below are two field-proven protocols to handle PCB 110 interference, utilizing either mathematical correction or physical chromatographic separation.
Protocol A: EPA Method 1628/1668C Mathematical Correction (Using Standard DB-5 Columns)
When specialized shape-selective columns are unavailable, EPA Methods (such as 1628) employ a validated mathematical correction to account for the PCB 110 interference on PCB 77[4].
-
Extraction & Isotope Dilution: Extract 10 g of homogenized sample using Pressurized Liquid Extraction (PLE) with a 1:1 mixture of hexane and dichloromethane at 100°C. Self-Validation Step: Prior to extraction, spike the sample with ¹³C₁₂-labeled PCB 77 and ¹³C₁₂-labeled PCB 110 to monitor exact matrix recovery.
-
Cleanup: Pass the extract through an acidified silica gel column to oxidize and remove lipids, followed by a Florisil column (eluting with hexane) to isolate the non-polar PCB fraction from polar interferents.
-
GC-MS (SIM) Analysis: Inject 1 µL onto a DB-5MS column. Monitor m/z 326 (PCB 110 primary ion) and m/z 292 (PCB 77 primary ion / PCB 110 fragment).
-
Correction Calculation: The intensity of the m/z 292 fragment generated by PCB 110 is experimentally determined to be approximately 5.67% (0.0567) of its m/z 326 parent ion response[4]. Apply the following correction: Corrected PCB 77 Area = Area(m/z 292) -[0.0567 × Area(m/z 326)][4].
Protocol B: High-Resolution Separation (Using DB-XLB or SPB-Octyl)
By physically separating the congeners, this protocol validates itself by eliminating the need for post-acquisition mathematical manipulation, thereby reducing compounding error.
-
Extraction & Cleanup: Perform identical sample preparation and isotope dilution as Protocol A.
-
GC-MS/MS (MRM) Analysis: Inject 1 µL onto a DB-XLB (60 m × 0.25 mm × 0.25 µm) column.
-
Thermal Program: Initial temp 120°C (hold 1 min), ramp at 5°C/min to 200°C, then 2°C/min to 230°C, and finally 10°C/min to 280°C.
-
Validation: On this phase, the sterically hindered PCB 110 elutes significantly earlier than the coplanar PCB 77. This allows for direct, interference-free integration of the m/z 292 peak for PCB 77.
Visualization of the Analytical Pathway
Workflow comparing GC column selectivity and MS fragmentation correction for PCB 110/77.
Conclusion
For routine environmental monitoring where legacy 5% phenyl columns are entrenched, the EPA 1628 mathematical correction provides a robust, self-validating workaround for PCB 110 interference. However, for laboratories prioritizing high-throughput, congener-specific accuracy—especially in complex biological matrices—transitioning to shape-selective columns like DB-XLB or SPB-Octyl eliminates the isobaric interference at the chromatographic level, ensuring the highest scientific integrity in toxicity reporting.
Sources
2,3,3',5',6-Pentachlorobiphenyl proper disposal procedures
Standard Operating Procedure & Scientific Guide: Proper Disposal of 2,3,3',5',6-Pentachlorobiphenyl (PCB-113)
Executive Summary & Chemical Identity
For researchers and drug development professionals, the handling and disposal of polychlorinated biphenyls (PCBs) require rigorous adherence to federal environmental protocols. 2,3,3',5',6-Pentachlorobiphenyl (IUPAC Congener: PCB-113) is a highly stable, synthetic pentachlorobiphenyl[1]. Because of its extreme environmental persistence and bioaccumulative toxicity, its disposal is strictly regulated in the United States under the Toxic Substances Control Act (TSCA), specifically [2].
This guide provides a self-validating, step-by-step operational framework for the compliant characterization, containment, and disposal of PCB-113 laboratory waste.
Chemical Profile & Regulatory Thresholds
To ensure proper waste routing, laboratory personnel must first understand the quantitative thresholds that dictate PCB disposal logistics.
| Property / Parameter | Detail |
| IUPAC Name | 2,3,3',5',6-Pentachlorobiphenyl |
| Congener Number | PCB-113 |
| CAS Registry Number | 68194-10-5 |
| Chemical Formula | C₁₂H₅Cl₅ |
| Primary Regulatory Authority | EPA TSCA (40 CFR Part 761) |
| High-Risk Concentration Threshold | ≥ 50 ppm |
| Surface Cleanup Standard (High Occupancy) | ≤ 10 µ g/100 cm² |
The Causality of Disposal Methodologies (Expertise & Experience)
In laboratory safety, understanding why a protocol exists is as critical as the protocol itself. The disposal mechanisms for PCB-113 are dictated by its unique molecular physics:
-
Thermodynamic Stability & The Incineration Mandate: The biphenyl ring structure of PCB-113 is heavily substituted with five chlorine atoms, creating extreme steric hindrance and electron withdrawal. This makes the molecule highly resistant to oxidation, acid/base hydrolysis, and standard thermal degradation[3]. If incinerated at standard municipal waste temperatures, PCBs undergo partial oxidation to form highly toxic polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, liquid wastes containing ≥ 50 ppm must be destroyed in a TSCA-approved high-temperature incinerator operating at >1,200°C with a minimum 2-second dwell time and 3% excess oxygen[2].
-
Lipophilicity & Decontamination Solvents: PCBs are highly lipophilic (log Kow > 5) and completely hydrophobic. Aqueous cleaning solutions are entirely ineffective. To mobilize PCB-113 from laboratory surfaces, fume hoods, or glassware, non-polar organic solvents (e.g., pesticide-grade hexane) or EPA-approved 10% terpene hydrocarbon fluids must be utilized to break the hydrophobic interactions[4].
Step-by-Step Laboratory Disposal Protocol
Phase 1: Waste Segregation & Concentration Profiling
-
Isolate Waste Streams: Never mix PCB waste with non-PCB hazardous waste. Dilution of PCB waste to avoid high-concentration regulatory thresholds is strictly prohibited under [2].
-
Quantify Concentration: Analyze the waste stream using Gas Chromatography-Electron Capture Detection (GC-ECD) via EPA Method 8082A. Categorize the waste strictly as either < 50 ppm or ≥ 50 ppm.
Phase 2: Primary Containment & Packaging
-
Liquid Waste: Transfer liquid PCB-113 waste into UN-rated closed-head steel drums (e.g., UN 1A1). Leave at least 5% ullage (headspace) to accommodate thermal expansion during transport.
-
Solid/Remediation Waste: Place solid debris (contaminated PPE, pipette tips, vials) into 6-mil polyethylene bags. Seal the bags using the gooseneck method and place them inside a UN-rated open-head steel drum (UN 1A2) lined with an additional poly liner.
Phase 3: Mandated Labeling & Storage
-
Apply the ML Mark: Affix the standardized TSCA "ML" (Mark Large) label (6x6 inches, black and yellow) to all containers holding ≥ 50 ppm PCB waste.
-
Compliant Storage: Move containers to a designated PCB storage area that meets requirements. The area must be roofed, feature impermeable flooring (e.g., epoxy-coated concrete), and possess continuous 6-inch curbing to contain 200% of the volume of the largest container[2].
Phase 4: Authorized Transfer and Disposal Routing
-
Liquid Waste (≥ 50 ppm): Must be manifested and transported by a licensed hazardous waste hauler directly to a TSCA-approved high-temperature incinerator.
-
Solid/Remediation Waste (< 50 ppm): May be manifested to a permitted RCRA Subtitle C hazardous waste landfill, provided it meets the EPA's performance-based disposal criteria[5].
Mandatory Visualization: PCB-113 Waste Routing Logic
Decision tree for PCB-113 waste routing based on physical state and ppm concentration (Max Width: 760px).
Self-Validating Quality Control (Trustworthiness)
To ensure operational integrity, the disposal process must end with a self-validating proof of decontamination. How do you definitively prove the laboratory bench is clean after handling PCB-113?
The Standardized Wipe Test Protocol:
-
Demarcation: Place a clean, disposable 10 cm x 10 cm (100 cm²) template over the highest-risk area of the work surface.
-
Solvent Application: Saturate a sterile, pre-cleaned gauze pad with pesticide-grade hexane.
-
Mechanical Extraction: Wipe the 100 cm² area using a firm, overlapping "S" pattern. Fold the gauze inward to expose a clean surface, and wipe the exact same area again at a 90-degree angle to the first pass.
-
Analysis: Place the gauze in a clean amber vial and submit it for GC-ECD analysis.
-
Validation Standard: The surface is legally validated as decontaminated for high-occupancy use only if the analytical result is ≤ 10 µ g/100 cm² [6]. If the result exceeds this threshold, the surface must be re-washed with hexane and re-tested until a passing result is achieved.
References
-
Title: 40 CFR Part 761 - Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]
-
Title: Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Title: 40 CFR 761 PCB Remediation Waste Performance Based Disposal Fact Sheet Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Title: PCB Congener List Source: Wikipedia URL:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
